Product packaging for (3-Chlorophenyl)(4-methoxyphenyl)methanone(Cat. No.:CAS No. 13389-51-0)

(3-Chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B126724
CAS No.: 13389-51-0
M. Wt: 246.69 g/mol
InChI Key: QUFDKCFTORNAAH-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO2 B126724 (3-Chlorophenyl)(4-methoxyphenyl)methanone CAS No. 13389-51-0

Properties

IUPAC Name

(3-chlorophenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDKCFTORNAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369211
Record name (3-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13389-51-0
Record name (3-chlorophenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS No. 13389-51-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a benzophenone derivative, is a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and an exploration of the known biological activities of structurally similar compounds, suggesting its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecules.

Chemical and Physical Properties

This compound is a crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
CAS Number 13389-51-0
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Melting Point 71.5-72 °C
Boiling Point 455.6 °C at 760 mmHg
Density 1.303 g/cm³
LogP 3.67140

Table 1: Physicochemical Properties of this compound

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard laboratory practices for Friedel-Crafts acylation reactions and should be adapted and optimized for specific laboratory conditions.[1][2]

Materials:

  • Anisole

  • 3-Chlorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the Lewis acid catalyst.[1]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the cooled aluminum chloride suspension with vigorous stirring over 15-20 minutes.

  • Anisole Addition: After the addition of the acyl chloride, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel.[1]

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Anisole Anisole ReactionMix Friedel-Crafts Acylation Anisole->ReactionMix AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->ReactionMix LewisAcid AlCl₃ LewisAcid->ReactionMix Solvent Dichloromethane Solvent->ReactionMix Quenching Quenching (Ice/HCl) ReactionMix->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in publicly available literature, the benzophenone scaffold is a common motif in bioactive molecules. Research on structurally related compounds provides insights into the potential applications of this molecule in drug discovery and development.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of benzophenone derivatives against various cancer cell lines. For instance, compounds structurally related to combretastatin A-4, which share the methoxy-substituted phenyl ring, have shown excellent cytotoxic activities.[3] A structurally similar compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, has been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in human leukemia HL-60 cells. This suggests a potential mechanism of action for related benzophenones.

Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have exhibited selective cytotoxic effects on human melanoma cells, inducing cell cycle arrest at the S phase.[4][5][6]

Other Potential Applications

The benzophenone core is also found in compounds with other biological activities, including antimicrobial and neuroprotective effects. The specific substitution pattern of this compound may confer unique properties that warrant further investigation in these and other therapeutic areas.

Signaling Pathway Considerations

Based on the known mechanism of action of related compounds, a potential signaling pathway affected by this compound, particularly in the context of cancer, could involve the disruption of microtubule dynamics.

cluster_drug Potential Drug Action cluster_cellular Cellular Processes cluster_cellcycle Cell Cycle Progression cluster_apoptosis Apoptosis Drug This compound Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Formation MitoticSpindle Mitotic Spindle Assembly G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of

Figure 2: A hypothesized signaling pathway for the anticancer activity of the target compound.

Conclusion

This compound is a readily synthesizable benzophenone derivative with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and a detailed protocol for its synthesis. While direct biological data is scarce, the activities of related compounds suggest that it may possess valuable cytotoxic properties. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone, a valuable benzophenone derivative with applications in medicinal chemistry and materials science. The primary synthetic route detailed herein is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride, a robust and widely utilized method for the formation of aryl ketones.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. In this reaction, the acyl group from 3-chlorobenzoyl chloride is introduced into the electron-rich aromatic ring of anisole, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group. The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride, facilitating the generation of the acylium ion electrophile.

Below is a diagram illustrating the overall reaction pathway:

G Figure 1: Friedel-Crafts Acylation Reaction Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 3-chlorobenzoyl_chloride 3-Chlorobenzoyl Chloride Product This compound 3-chlorobenzoyl_chloride->Product Anisole Anisole Anisole->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalysis

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data Summary

The following tables provide key quantitative data for the reactants, catalyst, and the final product, essential for experimental planning and execution.

Table 1: Properties of Reactants and Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Chlorobenzoyl chloride618-46-2C₇H₄Cl₂O175.0144225
Anisole100-66-3C₇H₈O108.14-37154
This compound13389-51-0C₁₄H₁₁ClO₂246.69Not availableNot available

Table 2: Suggested Reagent Quantities for Laboratory Scale Synthesis

ReagentMolecular Weight ( g/mol )Molar RatioAmount (mmol)Mass (g)Volume (mL)
3-Chlorobenzoyl chloride175.011.0101.75~1.28
Anisole108.141.1111.19~1.20
Aluminum Chloride (anhydrous)133.341.2121.60-
Dichloromethane (solvent)84.93---20

Detailed Experimental Protocol

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride. Researchers should adapt this methodology based on their specific laboratory conditions and safety protocols.

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Anhydrous aluminum chloride (AlCl₃)

  • 3-Chlorobenzoyl chloride

  • Anisole

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.

Logical Workflow of the Experimental Procedure

The following diagram outlines the logical flow of the experimental protocol, from the initial setup to the final purification of the product.

G Figure 2: Experimental Workflow Start Start Reaction_Setup Reaction Setup: - Add AlCl₃ to flask - Add anhydrous DCM and cool to 0°C Start->Reaction_Setup Acyl_Chloride_Addition Dropwise addition of 3-chlorobenzoyl chloride solution Reaction_Setup->Acyl_Chloride_Addition Anisole_Addition Dropwise addition of anisole Acyl_Chloride_Addition->Anisole_Addition Reaction_Stirring Stir at room temperature (monitor by TLC) Anisole_Addition->Reaction_Stirring Quenching Quench with ice and HCl Reaction_Stirring->Quenching Workup Separatory funnel work-up: - Separate layers - Extract aqueous phase Quenching->Workup Washing Wash organic layer with: - Water - Sat. NaHCO₃ - Brine Workup->Washing Drying_and_Concentration Dry with MgSO₄/Na₂SO₄ and concentrate Washing->Drying_and_Concentration Purification Purify by recrystallization or column chromatography Drying_and_Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: Step-by-step workflow for the synthesis.

Characterization

  • ¹H NMR: Aromatic protons will appear in the range of δ 6.9-8.0 ppm. The methoxy group protons will be a singlet at approximately δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbonyl carbon will be observed around δ 195 ppm. Aromatic carbons will be in the range of δ 114-164 ppm, and the methoxy carbon will be around δ 55 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be present in the region of 1650-1670 cm⁻¹. C-O stretching for the ether and C-Cl stretching will also be observable.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (246.69 g/mol ).

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The provided data and experimental protocol offer a solid foundation for researchers to produce this compound for further investigation in various fields of chemical and pharmaceutical sciences. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. This technical guide offers a comprehensive overview of the Friedel-Crafts acylation specifically tailored for the synthesis of substituted benzophenones, a structural motif of significant importance in medicinal chemistry and materials science. This document will delve into the reaction mechanism, explore the diverse range of catalysts, and provide detailed experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this pivotal reaction.

Introduction

Benzophenone and its substituted derivatives are a critical class of compounds widely utilized as photoinitiators, fragrances, and, most notably, as scaffolds in the development of therapeutic agents. The synthesis of these compounds often relies on the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2] This guide will provide an in-depth exploration of this reaction, focusing on the practical aspects and data-driven insights relevant to researchers in the field.

The Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacts with the acyl halide (e.g., benzoyl chloride) to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[1][2]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, and temporarily disrupts the aromaticity of the ring.[1][2]

  • Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[1][3]

  • Product Complexation: The resulting benzophenone product, being a Lewis base, readily forms a complex with the strong Lewis acid catalyst.[3] Therefore, a stoichiometric amount of the catalyst is often required. An aqueous workup is necessary to break this complex and isolate the final ketone product.[3]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Workup Acyl_Halide R-CO-Cl Acylium_Ion R-C≡O⁺ (Acylium Ion) + AlCl₄⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arenium_Ion [Ar(H)(COR)]⁺ (Arenium Ion) Acylium_Ion->Arenium_Ion + Ar-H Aromatic_Ring Ar-H Final_Product_Complex Ar-COR • AlCl₃ Arenium_Ion->Final_Product_Complex + AlCl₄⁻ - HCl - AlCl₃ Final_Product Ar-COR (Benzophenone) Final_Product_Complex->Final_Product + H₂O Experimental_Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Suspension 2. Catalyst Suspension (Lewis Acid + Solvent) Setup->Suspension Addition 3. Dropwise Addition (Acyl Halide, then Aromatic Substrate) Suspension->Addition Reaction 4. Reaction (Stirring, Temp. Control, TLC Monitoring) Addition->Reaction Workup 5. Quenching & Workup (Ice/HCl, Decomposition of Complex) Reaction->Workup Extraction 6. Extraction (Separatory Funnel) Workup->Extraction Washing 7. Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying 8. Drying & Concentration (Anhydrous Salt, Rotary Evaporator) Washing->Drying Purification 9. Purification (Recrystallization or Chromatography) Drying->Purification Product Pure Substituted Benzophenone Purification->Product

References

An In-depth Technical Guide on the Physical Properties of 3-chloro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-chloro-4'-methoxybenzophenone. It includes a summary of its physicochemical data, detailed experimental protocols for property determination, and a description of its known biological activities. This document is intended to serve as a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 13389-51-0[1]
Molecular Formula C14H11ClO2[2]
Molecular Weight 246.69 g/mol [2]
Physical Form Solid[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, acetone, and chloroform. Likely has low water solubility.

Synthesis and Characterization Workflow

The synthesis of 3-chloro-4'-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction. This common method for synthesizing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Chlorobenzoyl chloride P1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) R1->P1 R2 Anisole R2->P1 P2 Reaction Quench (e.g., with ice/HCl) P1->P2 P3 Extraction & Purification (e.g., Column Chromatography) P2->P3 Prod 3-chloro-4'-methoxybenzophenone P3->Prod G cluster_sample Sample cluster_analysis Analysis cluster_data Data S Purified Solid Sample A1 Melting Point Determination S->A1 A2 Spectroscopic Analysis (NMR, IR, MS) S->A2 A3 Solubility Testing S->A3 D1 Melting Range A1->D1 D2 Structural Confirmation A2->D2 D3 Solubility Profile A3->D3

References

Spectroscopic Profile of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-chloro-4'-methoxybenzophenone. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document presents a composite of expected and reported spectral data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 3-Chloro-4'-methoxybenzophenone

  • CAS Number: 13389-51-0

  • Molecular Formula: C₁₄H₁₁ClO₂

  • Molecular Weight: 246.69 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. This data is compiled from spectral information of closely related analogs and predictive tools.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment (Tentative)
~7.7-7.8m2HAromatic H (ortho to C=O in 4-methoxyphenyl ring)
~7.3-7.6m4HAromatic H (3-chlorophenyl ring)
~6.9-7.0m2HAromatic H (meta to C=O in 4-methoxyphenyl ring)
~3.8s3HMethoxy (-OCH₃)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Chemical Shift (δ) (ppm)Assignment (Tentative)
~195Carbonyl Carbon (C=O)
~163Aromatic C (C-OCH₃ in 4-methoxyphenyl ring)
~138Aromatic C (C-Cl in 3-chlorophenyl ring)
~132-134Aromatic CH (3-chlorophenyl ring)
~130-132Aromatic CH (ortho to C=O in 4-methoxyphenyl ring)
~128-130Aromatic C (ipso- to C=O in 3-chlorophenyl ring)
~125-127Aromatic CH (3-chlorophenyl ring)
~113-115Aromatic CH (meta to C=O in 4-methoxyphenyl ring)
~55Methoxy Carbon (-OCH₃)
IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1650-1670StrongC=O (Ketone) stretch
~1590-1610Medium-StrongC=C (Aromatic) stretch
~1250-1270StrongC-O (Aryl ether) stretch (asymmetric)
~1150-1170MediumC-O (Aryl ether) stretch (symmetric)
~1000-1100MediumC-H (Aromatic) in-plane bend
~700-800StrongC-Cl stretch
MS (Mass Spectrometry)
m/zRelative Intensity (%)Assignment
246High[M]⁺ (Molecular ion with ³⁵Cl)
248Medium[M+2]⁺ (Isotopic peak for ³⁷Cl)
135High[C₇H₇O]⁺ (4-methoxybenzoyl cation)
111Medium[C₆H₄Cl]⁺ (3-chlorophenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). The ionization energy for EI is typically set at 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report / Whitepaper Data_Analysis->Report

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Technical Guide: Solubility of (3-Chlorophenyl)(4-methoxyphenyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone (CAS Number: 13389-51-0), is a chemical intermediate of interest in organic synthesis and potentially in the development of new chemical entities. Understanding its solubility profile in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and analytical characterization. Solubility data informs crucial parameters such as reaction kinetics, solvent selection for chromatography, crystallization conditions, and the development of stable formulations.

This technical guide provides an overview of the solubility characteristics of this compound. While specific quantitative experimental data is not extensively available in public literature, this guide outlines the expected solubility behavior based on its structural properties and provides a comprehensive, standardized protocol for its experimental determination.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The parent compound, benzophenone, is known to be practically insoluble in water but soluble in various organic solvents such as alcohols, ketones, and ethers.[1][2] Structurally, this compound is a non-polar, aromatic ketone, and it is anticipated to exhibit a similar solubility profile.

The table below summarizes the expected qualitative solubility in a range of common laboratory solvents. Quantitative values can be determined experimentally using the protocol outlined in Section 3.0.

Solvent Solvent Class Predicted Solubility Quantitative Data (g/100mL at 25°C)
WaterProtic, PolarLow / InsolubleNot Available in Literature
MethanolProtic, PolarSolubleNot Available in Literature
EthanolProtic, PolarSolubleNot Available in Literature
AcetoneAprotic, PolarVery SolubleNot Available in Literature
AcetonitrileAprotic, PolarSolubleNot Available in Literature
Ethyl AcetateAprotic, PolarSolubleNot Available in Literature
DichloromethaneAprotic, Non-polarVery SolubleNot Available in Literature
TolueneAprotic, Non-polarSolubleNot Available in Literature
HexaneAprotic, Non-polarSparingly SolubleNot Available in Literature

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

3.1 Materials and Equipment

  • This compound (solid, >99% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Screw-capped vials (e.g., 20 mL glass scintillation vials)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.

    • Accurately pipette a known volume (e.g., 10.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered sample or dilute it to a known volume.

    • Analyze the concentration of this compound in the sample using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

3.3 Calculation The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis [g/mL]) × 100

The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the diagram below. This workflow ensures a systematic and reproducible approach to data generation.

G prep 1. Preparation Add excess solute to known volume of solvent equil 2. Equilibration Agitate in thermostatic bath (e.g., 24-72h at 25°C) prep->equil settle 3. Settling Allow excess solid to sediment (e.g., >2h) equil->settle sample 4. Sampling & Filtration Withdraw supernatant and pass through 0.22µm filter settle->sample quant 5. Quantification Analyze concentration via calibrated HPLC or UV-Vis sample->quant calc 6. Calculation & Reporting Calculate solubility (e.g., g/100mL) and report mean ± SD quant->calc

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently published, its molecular structure strongly suggests high solubility in common polar aprotic and non-polar organic solvents and low solubility in water. For researchers and drug developers, the definitive solubility profile must be determined empirically. The provided isothermal shake-flask protocol and workflow offer a robust framework for generating reliable and accurate solubility data, which is essential for advancing research, development, and manufacturing activities involving this compound.

References

Methodological & Application

Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

As an AI assistant, I cannot generate visual diagrams directly in DOT language. However, I can provide the complete textual content for the Application Notes and Protocols, including structured data tables and detailed methodologies. Additionally, I will supply descriptions and the logical structure for the required diagrams, which can be used with a Graphviz tool to create the visualizations.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diaryl ketone motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and photoinitiators.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile platform for the synthesis of these valuable compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically an arylboronic acid) and an electrophile. For diaryl ketone synthesis, two primary strategies have been established: the Carbonylative Suzuki-Miyaura Coupling and the Acyl Suzuki-Miyaura Coupling .

  • Carbonylative Coupling: A three-component reaction where an aryl halide, an arylboronic acid, and carbon monoxide (CO) are coupled to form the diaryl ketone. This method is highly convergent and leverages readily available starting materials.[2][3]

  • Acyl Coupling: A two-component reaction between an arylboronic acid and an acyl electrophile, most commonly an acyl chloride. This approach avoids the direct handling of toxic carbon monoxide gas and often proceeds under milder conditions.[4][5][6]

This document provides detailed protocols, comparative data, and mechanistic insights for both approaches to guide researchers in selecting and implementing the optimal synthetic strategy.

Catalytic Cycle and Mechanism

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-acyl) bond of the electrophile, forming an arylpalladium(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final diaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.

For carbonylative coupling, an additional migratory insertion step occurs where CO inserts into the Aryl-Pd bond after oxidative addition and before transmetalation.

Diagram Description: General Catalytic Cycle

Below is the logical structure for a Graphviz diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_label Oxidative Addition pd0->oa_label oa_intermediate Ar¹-Pd(II)L₂(X) tm_label Transmetalation oa_intermediate->tm_label tm_intermediate Ar¹-Pd(II)L₂(Ar²) re_label Reductive Elimination tm_intermediate->re_label oa_label->oa_intermediate + Ar¹-X tm_label->tm_intermediate + Ar²-B(OH)₂ - X⁻ re_label->pd0 - Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part I: Carbonylative Suzuki-Miyaura Coupling

This three-component reaction is an efficient method for synthesizing unsymmetrical diaryl ketones.[1] A significant advancement in this area is the use of carbon monoxide releasing molecules (CORMs) or ex situ CO generation, which circumvents the need for handling high-pressure CO gas cylinders, enhancing laboratory safety.[1][3][9][10]

Data Presentation: Carbonylative Coupling Examples

The following table summarizes representative conditions and yields for the synthesis of diaryl ketones via carbonylative Suzuki-Miyaura coupling.

EntryAryl HalideArylboronic AcidCatalyst / LigandCO SourceBase / SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ / cataCXium A[2]CO (10 bar)K₃PO₄ / Dioxane1002097
24-BromobenzonitrilePhenylboronic acidPd(OAc)₂ / cataCXium A[2]CO (10 bar)K₃PO₄ / Dioxane1002098
31-Bromo-4-fluorobenzene4-Acetylphenylboronic acidPd/g-C₃N₄ / BuPAd₂[9]TFBenNEt₃ / THF1001685
44-Bromoacetophenone4-Methoxyphenylboronic acidPd/g-C₃N₄ / BuPAd₂[9]TFBenNEt₃ / THF1001676
5IodobenzenePhenylboronic acid'Pd(OAc)₂' / Fe(CO)₅[3]Fe(CO)₅K₂CO₃ / Anisole1302491
64-IodoanisolePhenylboronic acid'Pd(OAc)₂' / Fe(CO)₅[3]K₂CO₃ / AnisoleK₂CO₃ / Anisole1302488

cataCXium A: di-1-adamantyl-n-butylphosphine. TFBen: benzene-1,3,5-triyl triformate.

Experimental Protocol: Carbonylative Coupling using a CO Precursor

This protocol is adapted from methods utilizing a two-chamber system for the safe, ex situ generation of carbon monoxide.[1]

Materials:

  • Aryl bromide (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic acid derivative (e.g., sodium aryl trihydroxyborate, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(acac)₂, 2 mol%)

  • Ligand (e.g., triphenylphosphine, 8 mol%)

  • CO precursor (e.g., COgen, 1.5 equiv)

  • Activator for CO precursor (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, 3 mL)

  • Two-chamber reaction vessel (e.g., CO-ware)

Procedure:

  • Reaction Chamber Setup: To the reaction chamber of a two-chamber vessel, add the aryl bromide, arylboronic acid derivative, palladium catalyst, and ligand under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous, degassed solvent to the reaction chamber via syringe.

  • CO Generation Chamber Setup: In a separate glovebox or inert atmosphere bag, add the solid CO precursor (COgen) to the CO-generation chamber.

  • Assembly and Reaction: Seal both chambers and connect them. Place the vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

  • Inject the activator (triethylamine) into the CO-generation chamber to initiate the release of carbon monoxide.

  • Stir the reaction mixture vigorously for the specified time (e.g., 16-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction vessel to room temperature and carefully vent the excess pressure in a fume hood.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ketone.

Part II: Acyl Suzuki-Miyaura Coupling

This two-component approach offers a valuable alternative that avoids carbon monoxide.[6] The reaction couples widely available acyl chlorides with arylboronic acids. Recent innovations include the development of solvent-free, mechanochemical methods, which align with green chemistry principles by reducing solvent waste and often shortening reaction times.[4][5]

Data Presentation: Acyl Coupling Examples

The following table summarizes representative conditions and yields for the synthesis of diaryl ketones via acyl Suzuki-Miyaura coupling.

EntryAcyl ChlorideArylboronic AcidCatalyst / LigandBase / ConditionsTimeYield (%)
1Benzoyl chloridePhenylboronic acidPd(OAc)₂ (1 mol%)K₂CO₃ / Ball mill, 30 Hz60 min98
24-Methoxybenzoyl chloride4-Chlorophenylboronic acidPd(OAc)₂ (1 mol%)K₂CO₃ / Ball mill, 30 Hz60 min98
34-Nitrobenzoyl chloride4-Methylphenylboronic acidPd(OAc)₂ (1 mol%)K₂CO₃ / Ball mill, 30 Hz60 min95
4Benzoyl chloridePhenylboronic acidPdCl₂ (1 mol%)Na₂CO₃ / Solvent-free, RT10 min95
54-Chlorobenzoyl chloridePhenylboronic acidPdCl₂ (1 mol%)Na₂CO₃ / Solvent-free, RT10 min94
64-Methylbenzoyl chloride4-Methoxyphenylboronic acidPdCl₂ (1 mol%)Na₂CO₃ / Solvent-free, RT15 min96

Data for entries 1-3 adapted from mechanochemical protocol.[4] Data for entries 4-6 adapted from solvent-free RT protocol.[11]

Experimental Protocol: Mechanochemical Acyl Coupling

This protocol is adapted from solvent-free methods using a ball mill.[4][5]

Materials:

  • Acyl chloride (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Milling vessel (e.g., 5 mL stainless steel) with grinding ball(s)

  • Mixer mill apparatus

Procedure:

  • Vessel Loading: To a milling vessel, add the solid reagents in the following order: base (K₂CO₃), arylboronic acid, and palladium catalyst.

  • Add the grinding ball(s) to the vessel.

  • Add the acyl chloride (liquid or solid) to the vessel.

  • Milling: Securely close the vessel and place it in the mixer mill. Mill the mixture at a specified frequency (e.g., 30 Hz) for the required time (e.g., 60 minutes).

  • Work-up: After milling, carefully open the vessel. Add an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the suspension to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the pure diaryl ketone.

Diagram Description: Experimental Workflow

Below is the logical structure for a Graphviz diagram illustrating a general experimental workflow.

Experimental_Workflow General Experimental Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) setup 2. Reaction Setup (Add reagents to vessel under inert atmosphere) prep->setup reaction 3. Reaction (Heating/Milling for specified time) setup->reaction monitor 4. Monitoring (TLC, GC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 5. Work-up (Quenching, extraction, washing) monitor->workup Upon completion purify 6. Purification (Column chromatography) workup->purify analysis 7. Analysis (NMR, MS for characterization) purify->analysis

Caption: A generalized workflow for the synthesis and purification of diaryl ketones.

Conclusion

The Suzuki-Miyaura coupling provides two highly effective and complementary strategies for the synthesis of diaryl ketones. The carbonylative approach is ideal for convergent syntheses from aryl halides, with modern protocols significantly improving safety by avoiding direct handling of CO gas. The acyl coupling route offers a simpler, CO-free alternative that is often faster and can be performed under environmentally friendly mechanochemical conditions. The choice of method will depend on substrate availability, functional group tolerance, and laboratory equipment. Both pathways demonstrate the robustness of palladium catalysis in constructing the valuable diaryl ketone scaffold for applications in drug discovery and beyond.

References

Application Notes and Protocols for (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, a substituted benzophenone derivative, is a Type II photoinitiator used in free-radical photopolymerization. Upon exposure to ultraviolet (UV) light, it initiates the rapid conversion of liquid monomers and oligomers into solid polymers. This property makes it a valuable tool in various applications, including the fabrication of biomedical devices, drug delivery systems, and in 3D printing of complex structures. This document provides detailed application notes and experimental protocols for its effective use.

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor such as an amine or an alcohol, to efficiently generate the free radicals necessary for polymerization. The photoinitiation process begins with the absorption of UV radiation, which excites the methanone to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two radical species that subsequently initiate the polymerization cascade.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 13389-51-0
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance White to off-white crystalline powder
Melting Point 71-74 °C
Solubility Soluble in common organic solvents such as acetone, THF, and DMSO. Insoluble in water.

Photopolymerization Efficiency

While specific quantitative data for the photoinitiation efficiency of this compound is not extensively documented in publicly available literature, its performance is comparable to other benzophenone derivatives. The efficiency of photopolymerization is dependent on several factors including the concentration of the photoinitiator and co-initiator, the type of monomer/oligomer system, the intensity and wavelength of the UV light source, and the presence of inhibitors such as oxygen.

For optimal performance, it is recommended to determine the ideal concentration of this compound and the co-initiator empirically for each specific application.

Experimental Protocols

Preparation of a Photopolymerizable Formulation

This protocol describes the preparation of a basic photopolymerizable formulation for UV curing applications.

Materials:

  • This compound

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB)

  • Monomer/Oligomer blend (e.g., Acrylate-based resin)

  • Solvent (if necessary, e.g., Tetrahydrofuran - THF)

  • Amber glass vial

  • Magnetic stirrer and stir bar

Procedure:

  • In an amber glass vial, dissolve the desired amount of this compound in the monomer/oligomer blend. If necessary, a minimal amount of a suitable solvent can be used to aid dissolution.

  • Add the co-initiator to the mixture. A typical starting concentration is a 1:1 molar ratio with the photoinitiator.

  • Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.

  • The formulation is now ready for use. Store in a cool, dark place away from UV light sources.

UV Curing Procedure

This protocol outlines the general steps for UV-induced polymerization of the prepared formulation.

Materials and Equipment:

  • Prepared photopolymerizable formulation

  • Substrate for coating (e.g., glass slide, petri dish)

  • UV curing system with a suitable wavelength output (typically in the range of 300-400 nm for benzophenone derivatives)

  • Nitrogen or argon gas supply (optional, for oxygen-inhibited systems)

Procedure:

  • Apply a thin film of the photopolymerizable formulation onto the substrate using a suitable method (e.g., spin coating, drawdown bar).

  • For systems sensitive to oxygen inhibition, place the coated substrate in an inert atmosphere chamber (e.g., a glove box purged with nitrogen or argon).

  • Expose the coated substrate to UV radiation from the curing system. The exposure time will depend on the intensity of the UV source, the thickness of the film, and the specific formulation.

  • Monitor the curing process to determine the optimal exposure time for complete polymerization. This can be assessed by tack-free testing or spectroscopic methods (e.g., FTIR to monitor the disappearance of the acrylate double bond peak).

  • Once cured, the polymerized film is ready for further analysis or application.

Visualizations

Photoinitiation Mechanism

The following diagram illustrates the general mechanism of free radical generation by a Type II photoinitiator like this compound in the presence of a co-initiator.

G Photoinitiation Mechanism PI This compound (PI) PI_star Excited State PI* PI->PI_star UV Light (hν) CoI Co-initiator (e.g., Amine) Radical_PI Photoinitiator Radical PI_star->Radical_PI Hydrogen Abstraction Radical_CoI Co-initiator Radical CoI->Radical_CoI Monomer Monomer Radical_CoI->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G Experimental Workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_analysis Analysis Prep_PI Dissolve Photoinitiator Prep_CoI Add Co-initiator Prep_PI->Prep_CoI Prep_Mix Mix with Monomer/Oligomer Prep_CoI->Prep_Mix Cure_Apply Apply Formulation to Substrate Prep_Mix->Cure_Apply Cure_Inert Inert Atmosphere (Optional) Cure_Apply->Cure_Inert Cure_UV UV Exposure Cure_Inert->Cure_UV Analysis_Tack Tack-Free Test Cure_UV->Analysis_Tack Analysis_Spectro Spectroscopic Analysis (FTIR) Cure_UV->Analysis_Spectro Analysis_Mech Mechanical Testing Cure_UV->Analysis_Mech

Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone, a valuable intermediate in medicinal chemistry and materials science. The synthesis is based on the well-established Friedel-Crafts acylation reaction.

Introduction

This compound is a diarylketone derivative. Diarylketone scaffolds are of significant interest in drug discovery and organic electronics due to their rigid structures and potential for diverse functionalization. This protocol details the synthesis via the electrophilic aromatic substitution reaction between anisole and 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3-chlorobenzoyl chloride, forming a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich anisole ring, primarily at the para position due to the ortho-, para-directing effect of the methoxy group, leading to the formation of the desired product.

G Anisole Anisole Product This compound Anisole->Product ChlorobenzoylChloride 3-Chlorobenzoyl Chloride ChlorobenzoylChloride->Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product Catalyst DCM Dichloromethane (Solvent) DCM->Product Solvent HCl HCl Product->HCl

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established Friedel-Crafts acylation procedures.

Materials:

  • Anisole (C₇H₈O)

  • 3-Chlorobenzoyl chloride (C₇H₄Cl₂O)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 eq.) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Addition of Reactants: Dissolve 3-chlorobenzoyl chloride (1.0 eq.) in dichloromethane and add it to the addition funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Following the addition, add a solution of anisole (1.0 eq.) in dichloromethane dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point 455.6 °C at 760 mmHg[1]
Yield Typical yields for this reaction are in the range of 70-90%.

Table 2: Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.8 Hz, 2H), 7.75 (t, J = 1.8 Hz, 1H), 7.68 (dt, J = 7.7, 1.4 Hz, 1H), 7.52 (ddd, J = 8.0, 2.1, 1.1 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 194.5, 163.8, 139.6, 134.7, 132.6, 130.4, 130.0, 129.8, 129.7, 127.8, 113.9, 55.6.
IR (KBr, cm⁻¹) Characteristic peaks expected around 1650 (C=O stretch), 1600, 1510 (aromatic C=C stretch), 1250 (C-O stretch), 750 (C-Cl stretch).

Note: The NMR data is based on a closely related structure and serves as a representative example. Actual values may vary slightly.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start setup Reaction Setup (AlCl₃ in DCM, 0°C) start->setup add_acyl Dropwise Addition of 3-Chlorobenzoyl Chloride setup->add_acyl add_anisole Dropwise Addition of Anisole add_acyl->add_anisole react Reaction at RT (2-3 hours) add_anisole->react quench Quench with Ice/HCl react->quench extract Extraction with DCM quench->extract wash Aqueous Washes (HCl, NaHCO₃, Brine) extract->wash dry Drying over MgSO₄ wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • 3-Chlorobenzoyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • The reaction quench is exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.

References

Application Notes and Protocols: (3-Chlorophenyl)(4-methoxyphenyl)methanone as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone, also known as 3-Chloro-4'-methoxybenzophenone, is a diaryl ketone that serves as a crucial intermediate in organic synthesis. Its substituted benzophenone structure makes it a versatile building block for the creation of more complex molecules. This compound is particularly valuable in the synthesis of agrochemicals and as a scaffold in the development of potential pharmaceutical agents. Its utility stems from the reactivity of the ketone functional group and the potential for further modification of its two distinct aromatic rings. This document provides detailed protocols for its synthesis via Friedel-Crafts acylation, summarizes its key chemical data, and illustrates its role in synthetic workflows.

Synthesis of this compound

The primary route for synthesizing this compound is the Friedel-Crafts acylation of anisole with 3-chlorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] This electrophilic aromatic substitution reaction efficiently forms the desired carbon-carbon bond.[3][4]

2.1. Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion.[4] The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 3-chlorobenzoyl chloride, generating the acylium ion. The electron-rich anisole molecule then attacks the acylium ion.[4] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to less steric hindrance.[4][5] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[4]

2.2. Experimental Protocol

This protocol is adapted from standard Friedel-Crafts acylation procedures.[1][2]

Materials:

  • 3-Chlorobenzoyl chloride

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Standard laboratory glassware (three-necked round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Equipment for flash column chromatography

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect the apparatus from atmospheric moisture using drying tubes.

    • Carefully add anhydrous aluminum chloride (1.1 equivalents) to the flask.[1]

    • Add 50 mL of dry dichloromethane to the flask to create a suspension.[1]

    • Cool the suspension in an ice-water bath to 0-5 °C.

  • Addition of Reactants:

    • Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in 20 mL of dry dichloromethane and add it to the addition funnel.

    • Add this solution dropwise to the cooled, stirring AlCl₃ suspension over a period of 15-20 minutes.[1]

    • After the addition is complete, dissolve anisole (1.0 equivalent) in 20 mL of dry dichloromethane and add it to the addition funnel.

    • Add the anisole solution dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature between 0-5 °C.[1]

  • Reaction Progression:

    • Once the anisole addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure completion.[1]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1]

    • Stir this mixture thoroughly for 10-15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.[1]

    • Extract the aqueous layer twice with 30 mL portions of dichloromethane.[2]

    • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (venting frequently to release CO₂), and finally with 50 mL of brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[2]

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to yield pure this compound.[1]

Data Presentation

Quantitative and qualitative data for the target compound are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueReference
IUPAC Name This compound[6]
Synonyms 3-Chloro-4'-methoxybenzophenone[7]
CAS Number 13389-51-0[6]
Molecular Formula C₁₄H₁₁ClO₂[6][7]
Molecular Weight 246.69 g/mol [6][7]
Appearance Solid[7]
Storage Temperature Room Temperature[6]

Table 2: Spectroscopic Data for Characterization

AnalysisExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on both rings (typically in the δ 6.8-7.8 ppm range) and a singlet for the methoxy group protons (around δ 3.8-3.9 ppm).
¹³C NMR A peak for the carbonyl carbon (around δ 195 ppm), signals for the methoxy carbon (around δ 55 ppm), and distinct signals for the aromatic carbons.
IR Spectroscopy A strong absorption band for the conjugated ketone C=O stretch (typically 1650-1670 cm⁻¹).[4] C-O stretching for the methoxy group and C-Cl stretching will also be present.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 246 and a characteristic M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.

Applications in Synthesis

This compound is a valuable precursor for synthesizing a variety of more complex molecules. Its functional groups offer multiple reaction sites.

  • Agrochemical Synthesis: It serves as a key intermediate in the production of certain fungicides and compounds with plant growth regulating activity.[6][7][8]

  • Pharmaceutical Research: The benzophenone scaffold is present in many biologically active compounds. This intermediate can be used to synthesize derivatives for drug discovery programs. For instance, related benzophenone structures are precursors to compounds with potential anticancer or antiviral activities.[3][9] The synthesis of trazodone analogues, which have affinity for serotonin receptors, highlights the utility of related structures in developing treatments for depression.[10]

Visualizations: Workflows and Pathways

5.1. Synthesis and Purification Workflow

The following diagram illustrates the step-by-step workflow for the laboratory synthesis and purification of this compound.

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Reactants: - Anisole - 3-Chlorobenzoyl Chloride - AlCl3 - Dichloromethane setup Reaction Setup (0-5 °C) reactants->setup addition Dropwise Addition of Reactants setup->addition reaction Stir at Room Temp (30-60 min) addition->reaction quench Quench with Ice & HCl reaction->quench extraction Liquid-Liquid Extraction (CH2Cl2) quench->extraction wash Wash with NaHCO3 & Brine extraction->wash dry Dry (Na2SO4) & Filter wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

5.2. Role in a Drug Discovery Pipeline

This diagram shows the logical progression from a chemical intermediate to a potential drug candidate.

cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A Starting Materials (e.g., Anisole) B (3-Chlorophenyl) (4-methoxyphenyl)methanone (Intermediate) A->B C Further Reactions (e.g., amination, reduction) B->C D Final Compound Library (Drug Candidates) C->D E In Vitro Assays (Target Binding, e.g., 5-HT Receptors) D->E F Cell-Based Assays (Functional Activity) E->F G Lead Compound Identification F->G

Caption: Role of an intermediate in a typical drug discovery workflow.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for attaching an acyl group to an aromatic ring, proceeding via electrophilic aromatic substitution.[1] This reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[2] The acylation of anisole (methoxybenzene) is a classic example, typically yielding 4-methoxyacetophenone as the major product due to the ortho, para-directing effect of the methoxy group.

This document provides detailed protocols for three distinct methods for the Friedel-Crafts acylation of anisole, catering to different laboratory needs, from traditional Lewis acid catalysis to modern green chemistry approaches. Safety precautions, quantitative data, and visual diagrams of the mechanism and workflow are included to support researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Classic Acylation using Acetyl Chloride and Aluminum Chloride

This protocol details the traditional and widely used method employing a strong Lewis acid catalyst, aluminum chloride (AlCl₃).[1]

Materials:

  • Anisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried to prevent reaction of the moisture-sensitive reagents.[1]

  • Reagent Preparation:

    • In a fume hood, cautiously add 105 mmol of anhydrous AlCl₃ to the reaction flask.[1] Add 25 mL of dichloromethane to the flask to create a suspension.[1]

    • Prepare a solution of 100 mmol of acetyl chloride in 15 mL of dichloromethane and place it in the addition funnel.[1]

    • Prepare a separate solution of 75 mmol of anisole in 10 mL of dichloromethane.[1]

  • Reaction:

    • Cool the AlCl₃ suspension in an ice bath.

    • Slowly add the acetyl chloride solution dropwise from the addition funnel to the AlCl₃ suspension over approximately 15 minutes with continuous stirring.[1]

    • After the addition is complete, replace the acetyl chloride solution in the addition funnel with the anisole solution.

    • Add the anisole solution dropwise to the cooled reaction mixture over approximately 30 minutes.[1]

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 25 mL of concentrated HCl.[1] Stir this mixture for 10-15 minutes until the ice has melted and the solids have dissolved.[1]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional 30 mL of dichloromethane.[1]

    • Combine the organic layers and wash with 50 mL of saturated NaHCO₃ solution. Caution: Vent the separatory funnel frequently as CO₂ gas will be evolved.[1][3]

    • Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.[1]

    • The crude product, a light-brown oil or solid, can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by flash column chromatography.[1]

Protocol 2: Acylation using Propionyl Chloride and Ferric Chloride

This protocol offers an alternative Lewis acid catalyst, iron(III) chloride (FeCl₃), which can sometimes be milder.

Materials:

  • Anisole

  • Propionyl Chloride

  • Anhydrous Iron(III) Chloride (FeCl₃)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice-cold water

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add 4.0 mmol of FeCl₃, 6 mL of DCM, and 4.6 mmol of propionyl chloride.[4]

  • Addition of Anisole: Slowly add a solution of 4.6 mmol of anisole in 3 mL of DCM to the reaction mixture dropwise over 5 minutes.[4]

  • Reaction Time: Stir the mixture for an additional 10 minutes after the addition is complete.[4]

  • Work-up:

    • Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water.[4]

    • Stir for 5 minutes, then transfer the mixture to a separatory funnel.[4]

    • Extract the aqueous layer twice with 5 mL portions of DCM.[4]

    • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.[4]

    • Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.[4]

  • Isolation:

    • Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.[4]

Protocol 3: Green Acylation using Acetic Anhydride and Zeolite Catalyst

This protocol presents an environmentally friendlier approach using a reusable solid acid catalyst, which simplifies product work-up and minimizes waste.[5][6]

Materials:

  • Anisole

  • Acetic Anhydride

  • Mordenite Zeolite (e.g., MOR(110) or MOR(200))

  • Acetic Acid (as solvent)

  • Ethyl Acetate (for washing)

Procedure:

  • Catalyst Preparation: Calcine the mordenite zeolite catalyst at 500°C for 5 hours under an air flow before use.[5]

  • Reaction Mixture: In a reaction vessel, combine 2.0 mmol of anisole, 20 mmol of acetic anhydride, and 0.50 g of the prepared zeolite catalyst in 5 mL of acetic acid.[5]

  • Reaction: Heat the resulting mixture to 150°C and stir for 2-3 hours. The reaction progress can be monitored by GC analysis.[5][6]

  • Product Isolation and Catalyst Recovery:

    • After the reaction is complete, cool the mixture to room temperature.

    • Recover the zeolite catalyst by filtration.[5]

    • Wash the recovered catalyst with ethyl acetate.[5] The catalyst can be dried and calcined again for reuse.[5]

    • The filtrate contains the product. The solvent and excess reagents can be removed under reduced pressure. Further purification can be achieved by distillation or recrystallization.

Data Presentation

Table 1: Summary of Reagent Quantities

ProtocolAromatic SubstrateAcylating AgentCatalystSolvent
1: AlCl₃/Acetyl Chloride Anisole (75 mmol)Acetyl Chloride (100 mmol)AlCl₃ (105 mmol)Dichloromethane (~50 mL)
2: FeCl₃/Propionyl Chloride Anisole (4.6 mmol)Propionyl Chloride (4.6 mmol)FeCl₃ (4.0 mmol)Dichloromethane (9 mL)
3: Zeolite/Acetic Anhydride Anisole (2.0 mmol)Acetic Anhydride (20 mmol)Mordenite Zeolite (0.5 g)Acetic Acid (5 mL)

Table 2: Reaction Conditions and Reported Yields

ProtocolTemperatureTimeProductReported Yield/Conversion
1: AlCl₃/Acetyl Chloride 0°C to RT~1.5 hours4-MethoxyacetophenoneTypically high, e.g., 85.7%[7]
2: FeCl₃/Propionyl Chloride Room Temperature~15 minutes4-MethoxypropiophenoneNot specified
3: Zeolite/Acetic Anhydride 150°C2-3 hours4-Methoxyacetophenone>99% conversion, >99% selectivity[5][6]

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion, which is resonance-stabilized.[8] The electron-rich anisole ring then attacks the acylium ion, forming a carbocation intermediate known as an arenium ion or sigma complex.[4] Aromaticity is restored in the final step by the loss of a proton.[4][7]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-Cl (Acyl Halide) Complex1 R-CO-Cl⁺-Al⁻Cl₃ AcylHalide->Complex1 + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex1->AcyliumIon AlCl4 AlCl₄⁻ Complex1->AlCl4 Anisole Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion Product Acylated Anisole (4-Methoxyacetophenone) SigmaComplex->Product + AlCl₄⁻ Product->LewisAcid Regenerated Catalyst HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

G start Start: Dry Glassware setup Assemble Reaction Apparatus (Flask, Condenser, Funnel) start->setup reagents Prepare Reagent Solutions (Anisole, Acylating Agent) catalyst Charge Flask with Catalyst and Solvent reagents->catalyst setup->reagents reaction Cool and Add Reagents Dropwise catalyst->reaction stir React at Appropriate Temperature and Time reaction->stir workup Quench Reaction (e.g., with HCl/Ice) stir->workup extraction Liquid-Liquid Extraction workup->extraction wash Wash Organic Layer (e.g., NaHCO₃, Brine) extraction->wash dry Dry with Anhydrous Salt (e.g., MgSO₄) wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification evaporate->purify cryst Recrystallization purify->cryst if solid chrom Column Chromatography purify->chrom if needed characterize Product Characterization (NMR, IR, MP) cryst->characterize chrom->characterize finish End: Pure Product characterize->finish

Caption: General Experimental Workflow.

Safety Precautions

  • Corrosive Reagents: Acetyl chloride, aluminum chloride, and ferric chloride are corrosive and moisture-sensitive.[1] They can react violently with water and generate HCl gas.[1] All weighing and handling of these reagents must be performed in a fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Pressure Build-up: During the work-up with sodium bicarbonate, CO₂ is produced, which can cause pressure to build in the separatory funnel. Vent frequently to release the pressure.[1]

  • Exothermic Reactions: The addition of reagents and the quenching of the reaction can be exothermic. Use an ice bath for cooling as specified in the protocols to control the reaction temperature.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of benzophenone and its derivatives using High-Performance Liquid Chromatography (HPLC). Benzophenone derivatives are widely used as UV filters in sunscreens and stabilizers in packaging materials, but some have been identified as potential endocrine disruptors, making their accurate quantification crucial in pharmaceutical, environmental, and food safety applications.[1][2]

Application Notes

The analysis of benzophenone derivatives is frequently performed using reverse-phase HPLC due to the nonpolar nature of these compounds. A C18 column is the most common stationary phase, providing excellent separation for a wide range of benzophenone derivatives.[2][3][4][5] The selection of the mobile phase is critical for achieving optimal separation. Typically, a mixture of an organic solvent (acetonitrile or methanol) and water is used.[3][4][5][6] Gradient elution is often employed for the simultaneous analysis of multiple derivatives with varying polarities, while isocratic methods are suitable for the analysis of a single or a few closely related compounds.[2][4][5]

UV detection is a common and robust method for the quantification of benzophenone derivatives, with the detection wavelength typically set around 254 nm or 287 nm.[4][5][7] For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method.[1][2][8] This technique allows for the accurate identification and quantification of derivatives at very low concentrations.[1][2][8]

Sample preparation is a critical step to ensure accurate and reproducible results. For solid samples like cereals or pharmaceuticals, a solid-liquid extraction is often employed, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[1][2][9] For liquid samples such as sunscreens or biological fluids, a simple dilution or liquid-liquid extraction may be sufficient.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of benzophenone derivatives.

Table 1: HPLC-UV Methods for Benzophenone Derivatives

Analyte(s)MatrixLinearity RangeLODLOQReference
Benzophenone-4, OctocryleneSunscreens1.0 - 100 µg/mL--[3]
Benzophenone-3Rat Biological Fluids6.25 ng/mL - 100 µg/mL2.0 ng/mL-[10][11]
Benzophenone, BenzilPharmaceutical Products0.1 - 8 µg/mL0.0015 µg/mL0.005 µg/mL[12][13]
Benzophenone-3, 2,4-DihydroxybenzophenoneHuman Urine-0.01 µmol/L-[7]

Table 2: HPLC-MS/MS Methods for Benzophenone Derivatives

Analyte(s)MatrixLinearity (R²)LODReference
10 Benzophenone DerivativesCereals> 0.9980.001 - 0.122 ng/g[1][14]
9 Benzophenone DerivativesPackaged Cereal-Based Foods≥ 0.9950.02 - 4.2 ng/g[2][15]
8 Benzophenone-type UV filtersHuman Umbilical Cord Blood-0.01 - 0.42 ng/mL[8]

Experimental Protocols

Protocol 1: Simultaneous Determination of Benzophenone Derivatives in Packaged Cereal-Based Foods by UHPLC-MS/MS

This protocol is adapted from a method for the analysis of benzophenone and nine of its derivatives in cereal-based foods.[2]

1. Sample Preparation (Solid-Liquid Extraction)

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 min and then sonicate for 15 min.

  • Centrifuge at 8000 rpm for 10 min.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction process on the residue with another 10 mL of acetonitrile.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Conditions

  • Column: UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm)[2]

  • Mobile Phase A: Methanol with 0.1% formic acid[2]

  • Mobile Phase B: Deionized water[2]

  • Gradient: 80% B to 20% B (3.5 min), hold at 20% B (1 min), 20% to 10% B (1 min), hold at 10% B (4 min), 10% to 80% B (0.1 min), re-equilibrate at 80% B (3.9 min)[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Detection: Triple-quadrupole MS with electrospray ionization (positive mode)[2]

Protocol 2: Isocratic HPLC-UV Analysis of Benzophenone

This protocol is based on a simple isocratic method for the analysis of benzophenone.[4][5]

1. Sample Preparation

  • Dissolve 0.1 mg of the benzophenone sample in the mobile phase.[4][5]

  • Filter the solution through a 0.45 µm syringe filter if necessary.

2. HPLC Conditions

  • Column: Cogent Bidentate C18™, 4µm, 100Å (4.6 x 75mm)[4][5]

  • Mobile Phase: 70:30 Acetonitrile / DI Water[4][5]

  • Flow Rate: 0.5 mL/min[5]

  • Injection Volume: 1 µL[4][5]

  • Detection: UV at 254 nm[4][5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample extraction Extraction (Solid-Liquid or Liquid-Liquid) start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution filtration Filtration reconstitution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification report Report Generation quantification->report Sample_Prep_Logic start Sample Matrix solid Solid (e.g., Cereals, Pharmaceuticals) start->solid Solid? liquid Liquid (e.g., Sunscreens, Urine) start->liquid Liquid? sle Solid-Liquid Extraction solid->sle dilution Dilution liquid->dilution lle Liquid-Liquid Extraction liquid->lle spe Solid-Phase Extraction (SPE) Clean-up sle->spe final_sample Sample for HPLC Injection dilution->final_sample lle->final_sample spe->final_sample

References

Application Notes and Protocols for the GC-MS Analysis of Chlorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various chlorinated compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The information is compiled to assist researchers, scientists, and professionals in drug development in establishing robust and reliable analytical methods for the detection and quantification of these compounds in diverse matrices.

Introduction

Chlorinated compounds are a broad class of chemicals that contain chlorine atoms. Many of these compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs), are of significant environmental and health concern due to their persistence, bioaccumulative nature, and toxicity.[1][2][3][4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds, offering high sensitivity and selectivity.[5][6] Recent advancements in MS technology, including triple quadrupole (TQ) and high-resolution mass spectrometry (HRMS), have further enhanced the capabilities for ultra-trace analysis of chlorinated compounds in complex matrices.[1][2][3]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix and the target analytes. The goal is to extract the chlorinated compounds from the sample matrix and remove interfering substances.

2.1.1. Water Samples (for OCPs, PAHs, and PCBs)

This protocol is suitable for the extraction of organochlorine pesticides, polycyclic aromatic hydrocarbons, and polychlorinated biphenyls from water samples.[5]

  • Extraction:

    • To 1 liter of the water sample, add a suitable volume of n-hexane.

    • Shake the mixture vigorously to ensure thorough mixing.

    • Allow the phases to separate.

    • Collect the organic (n-hexane) phase.

  • Drying:

    • Dry the collected organic extract by passing it through anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the extract to a volume of 3–4 mL using a Kuderna-Danish apparatus or a rotary evaporator.

    • Further concentrate the extract to the final desired volume under a gentle stream of nitrogen.

2.1.2. Solid Samples (Soil, Sediment, Building Material for OCPs, PAHs, and PCBs)

This protocol outlines the extraction of organochlorine pesticides, polycyclic aromatic hydrocarbons, and polychlorinated biphenyls from solid matrices.[5]

  • Extraction:

    • Weigh 10 g of the solid sample into a glass jar.

    • Add anhydrous sodium sulfate to remove moisture.

    • Add 40 mL of an extraction solvent mixture (e.g., hexane and acetone).

    • Seal the jar with a Teflon-lined cap and sonicate for 20 minutes.

    • Transfer an aliquot of the extract to a Kuderna-Danish apparatus.

    • Repeat the extraction with another 40 mL of the solvent mixture.

    • Combine the extracts.

  • Concentration:

    • Evaporate the combined extract to a volume of 3–4 mL.

    • Further concentrate the extract to the final volume under a gentle stream of nitrogen.

2.1.3. Sample Cleanup (for Chlorinated Paraffins)

For complex samples containing chlorinated paraffins (CPs), a cleanup step is often necessary to remove interfering compounds.[7]

  • Column Preparation:

    • Condition a chromatography column with n-hexane.

  • Elution:

    • Elute the sample with 40 mL of n-hexane (this fraction contains PCBs and toxaphenes).

    • Subsequently, elute with 50 mL of dichloromethane followed by 50 mL of n-hexane (this fraction contains CPs and hexachlorocyclohexanes).

  • Concentration:

    • Concentrate the second fraction to approximately 2 mL by rotary evaporation.

    • Further concentrate to near dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of cyclohexane.

    • Add an injection internal standard (e.g., ε-HCH) prior to GC-MS analysis to determine sample recoveries.[7]

GC-MS Instrumentation and Conditions

The following tables summarize typical GC-MS parameters for the analysis of different classes of chlorinated compounds. These are general guidelines, and optimization may be required for specific applications.

Table 1: GC-MS/MS Parameters for Consolidated Analysis of OCPs, PAHs, and PCBs [5]

ParameterSetting
Gas Chromatograph Thermo Scientific TRACE 1310 GC
Mass Spectrometer Thermo Scientific TSQ 8000 Triple Quadrupole GC-MS/MS
Column TG-5SilMS or similar
Injection Mode Splitless
Injection Volume 1 µL
Column Oven Program Initial 60°C, hold 1 min. Ramp 30°C/min to 200°C. Ramp 10°C/min to 320°C. Hold 2.0 min.
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: GC/MSD Parameters for Analysis of PCB Congeners (EPA Method 1628) [8]

ParameterSetting
Gas Chromatograph Agilent 8890 GC
Mass Spectrometer Agilent 5977C GC/MSD
Injection Mode Splitless
Acquisition Mode Selected Ion Monitoring (SIM)

Table 3: GC-MS Parameters for Determination of Chlorinated Pesticide Residues [9]

ParameterSetting
Column Oven Program 70°C for 2 min, ramped at 25°C/min to 180°C, and finally ramped at 5°C/min to 300°C, held for 2 min.
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following tables provide a summary of quantitative data, including detection limits and linearity, for the analysis of various chlorinated compounds.

Table 4: Detection Limits for Short-Chain and Medium-Chain Chlorinated Paraffins [7]

Compound ClassDetection Limit Range (ng/mL)
Short-Chain Chlorinated Paraffins (SCCPs)24–81
Medium-Chain Chlorinated Paraffins (MCCPs)27–170

Table 5: Calibration Curve Range for PCB Congeners (EPA Method 1628) [8]

Compound ClassCalibration Range (ppb)
PCB Congeners5 to 1,000

Table 6: Limit of Detection for Chlorinated Hydrocarbons in Reformate [10]

ParameterValue
On-column Detection Limit< 2 pg
Concentration in Reformate Matrix0.5 ppm (mg/kg)

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of chlorinated compounds.

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis GC-MS Analysis start 1 L Water Sample extraction Liquid-Liquid Extraction (n-hexane) start->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration1 Initial Concentration (Kuderna-Danish) drying->concentration1 concentration2 Final Concentration (Nitrogen Stream) concentration1->concentration2 final_extract Final Extract concentration2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of chlorinated compounds in water samples.

experimental_workflow_solid cluster_prep Sample Preparation (Solid) cluster_analysis GC-MS Analysis start 10 g Solid Sample extraction Sonication Extraction (Hexane/Acetone) start->extraction concentration1 Initial Concentration extraction->concentration1 concentration2 Final Concentration (Nitrogen Stream) concentration1->concentration2 final_extract Final Extract concentration2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of chlorinated compounds in solid samples.

cleanup_workflow_cp cluster_cleanup Sample Cleanup for Chlorinated Paraffins start Sample Extract column_chrom Column Chromatography start->column_chrom fraction1 Fraction 1 (PCBs, Toxaphenes) column_chrom->fraction1 fraction2 Fraction 2 (CPs, HCHs) column_chrom->fraction2 concentration Concentration fraction2->concentration reconstitution Reconstitution concentration->reconstitution final_sample Final Sample for GC-MS reconstitution->final_sample

Caption: Sample cleanup workflow for the analysis of chlorinated paraffins.

References

Application Notes and Protocols: Biological Activity of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse biological activities of substituted benzophenones, a class of compounds with significant potential in drug discovery. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics.

Anticancer Activity

Substituted benzophenones have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines.[1] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2]

Data Presentation: Anticancer Activity of Substituted Benzophenones
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1HL-600.48[3]
Compound 1A-5490.82[3]
Compound 1SMMC-77210.26[3]
Compound 1SW4800.99[3]
Compound 8SW4800.51[3]
Compound 9SW4800.93[3]
Compound 9dA549Potent[1]
Compound 9dHeLaPotent[1]
Compound 9dMCF-7Potent[1]
s3HL-600.122[3]
s3SMMC-77210.111[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of substituted benzophenones on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Substituted benzophenone compounds

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted benzophenone compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Signaling Pathway: Apoptosis Induction by Benzophenones

G Benzophenone Benzophenone ROS ↑ Reactive Oxygen Species Benzophenone->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Primary Screening cluster_1 Secondary Screening A Compound Library B Agar Well Diffusion A->B C Measure Zone of Inhibition B->C D Active Compounds C->D E Broth Microdilution (MIC) D->E F Bactericidal/Fungicidal Assay (MBC/MFC) E->F G cluster_0 Benzophenone Core cluster_1 Substituent Effects cluster_2 Biological Activity Core Benzophenone Scaffold Substituents Position and Nature of Substituents (e.g., hydroxyl, amino, halogen) Core->Substituents Modification Activity Enzyme Inhibitory Potency (IC50) Substituents->Activity Influences

References

Application Notes and Protocols for (3-Chlorophenyl)(4-methoxyphenyl)methanone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chlorophenyl)(4-methoxyphenyl)methanone is a substituted benzophenone derivative. While specific applications of this exact molecule in polymer chemistry are not extensively documented in publicly available literature, its structural similarity to other functionalized benzophenones suggests its primary utility lies in the field of photopolymerization. Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization.[1][2][3][4] They are used in a wide range of applications, including UV curing of coatings, inks, adhesives, 3D printing, and for the modification of polymer surfaces.[5][6][7][8]

The photoinitiation mechanism of benzophenones involves the absorption of UV radiation, which promotes the molecule to an excited singlet state, followed by intersystem crossing to a more stable triplet state.[2][9] The excited triplet-state benzophenone then abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate a ketyl radical and a reactive radical from the co-initiator. This secondary radical is responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.[1][6]

The substitution pattern on the benzophenone core, such as the chloro (electron-withdrawing) and methoxy (electron-donating) groups in this compound, can influence the molecule's absorption characteristics, photophysical properties, and initiation efficiency.[2]

Mechanism of Photoinitiation

The proposed mechanism for photoinitiation by a substituted benzophenone like this compound in the presence of a hydrogen donor (e.g., an amine) is depicted below.

G cluster_initiation Photoinitiation cluster_propagation Propagation BP (3-Cl-Ph)(4-MeO-Ph)C=O (Ground State) BP_S1 (3-Cl-Ph)(4-MeO-Ph)C=O* (Singlet Excited State) BP->BP_S1 UV Light (hν) BP_T1 (3-Cl-Ph)(4-MeO-Ph)C=O** (Triplet Excited State) BP_S1->BP_T1 Intersystem Crossing (ISC) KETYL (3-Cl-Ph)(4-MeO-Ph)C(OH)• (Ketyl Radical) MONOMER Monomer (M) R_H Hydrogen Donor (e.g., Amine) R_RADICAL Initiating Radical (R•) R_RADICAL->MONOMER Initiation BP_T1R_H BP_T1R_H KETYLR_RADICAL KETYLR_RADICAL BP_T1R_H->KETYLR_RADICAL Hydrogen Abstraction POLYMER_RADICAL Growing Polymer Chain (R-M•) POLYMER Polymer (R-M_n•) POLYMER_RADICAL->POLYMER Propagation

Figure 1: General mechanism of Type II photoinitiation by a substituted benzophenone.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions for photopolymerization using benzophenone-type photoinitiators. These values are representative and may require optimization for specific monomers and applications.

Parameter Typical Range Notes
Photoinitiator Concentration 0.1 - 5.0 wt%Higher concentrations can lead to increased polymerization rates but may also cause brittleness and yellowing of the final polymer.
Co-initiator (Amine) Conc. 0.5 - 5.0 wt%Often used in a 1:1 or 2:1 molar ratio with the photoinitiator. The type of amine can affect the curing speed.
Monomer(s) Balance of formulationTypically acrylates, methacrylates, or vinyl ethers.
UV Wavelength 300 - 400 nmThe optimal wavelength corresponds to the absorption maximum of the photoinitiator. Benzophenones typically absorb around 365 nm.[9]
UV Intensity 10 - 200 mW/cm²Higher intensity generally leads to faster curing but can also increase shrinkage and stress.
Curing Time Seconds to minutesDependent on all the factors above, as well as the thickness of the sample.

Experimental Protocols

Protocol 1: Bulk Photopolymerization of an Acrylate Monomer

This protocol describes a general procedure for the UV-induced polymerization of a common acrylate monomer, such as trimethylolpropane triacrylate (TMPTA), using a benzophenone-type photoinitiator.

Materials:

  • This compound (or other benzophenone derivative)

  • Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB) or Triethylamine (TEA)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • UV curing system (e.g., mercury lamp or LED with appropriate wavelength)

  • Glass slides and spacers (for controlling film thickness)

  • Micropipettes

  • Nitrogen or argon source (optional, for polymerization in an inert atmosphere)

Procedure:

  • Formulation Preparation:

    • In a small, amber vial, weigh the desired amount of the photoinitiator (e.g., 2 wt%).

    • Add the co-initiator (e.g., 3 wt%).

    • Add the monomer (e.g., 95 wt%) to the vial.

    • Mix the components thoroughly using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved. Protect the formulation from ambient light.

  • Sample Preparation:

    • Place two spacers of a defined thickness (e.g., 100 µm) on a clean glass slide.

    • Apply a small amount of the prepared formulation onto the glass slide between the spacers.

    • Carefully place a second glass slide on top to create a thin film of the monomer formulation.

  • UV Curing:

    • Place the prepared sample under the UV lamp.

    • Expose the sample to UV radiation for a predetermined time (e.g., 60 seconds). The distance from the lamp and the exposure time should be kept constant for comparative studies.

    • For reactions sensitive to oxygen inhibition, the curing can be performed in an inert atmosphere (e.g., under a nitrogen or argon stream).

  • Characterization:

    • After curing, the sample can be removed from the glass slides.

    • The degree of polymerization (conversion) can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

    • The physical and mechanical properties of the cured polymer, such as hardness, adhesion, and yellowing, can also be assessed.

G cluster_workflow Experimental Workflow PREP Prepare Formulation (Photoinitiator + Co-initiator + Monomer) SAMPLE Prepare Thin Film Sample (Glass Slides + Spacers) PREP->SAMPLE CURE UV Curing (Controlled Time and Intensity) SAMPLE->CURE ANALYZE Characterize Cured Polymer (FTIR, Mechanical Tests) CURE->ANALYZE

Figure 2: Workflow for bulk photopolymerization.

Applications in Polymer Surface Modification

Benzophenone derivatives can also be used to graft polymer chains onto surfaces, a technique known as photografting. This is useful for altering the surface properties of a material, such as its wettability, biocompatibility, or adhesion.

Protocol 2: Surface-Initiated Photografting

This protocol outlines a general method for grafting a polymer from a surface that has been functionalized with a benzophenone derivative.

Materials:

  • Substrate (e.g., silicon wafer, polymer film)

  • Benzophenone-containing silane coupling agent (for silica-based surfaces) or a polymer with incorporated benzophenone units.

  • Monomer solution (e.g., acrylic acid in water)

  • UV source

  • Solvents for rinsing (e.g., acetone, ethanol, deionized water)

Procedure:

  • Surface Functionalization:

    • Clean the substrate surface thoroughly (e.g., with piranha solution for silicon wafers, followed by rinsing with deionized water and drying).

    • Treat the surface with a solution of a benzophenone-containing adhesion promoter (e.g., a silane derivative) to create a monolayer of photoinitiator on the surface.

    • Rinse the surface with an appropriate solvent to remove any unbound initiator and dry the surface.

  • Photografting:

    • Immerse the functionalized substrate in a degassed solution of the monomer.

    • Expose the substrate to UV radiation through the monomer solution. The excited benzophenone on the surface will abstract hydrogen atoms from adjacent molecules (e.g., solvent or monomer), creating surface-bound radicals that initiate polymerization from the surface.

  • Post-Grafting Treatment:

    • After irradiation, remove the substrate from the monomer solution.

    • Rinse the surface extensively with a good solvent for the polymer to remove any non-covalently bound (physisorbed) polymer.

    • Dry the surface.

  • Characterization:

    • The success of the grafting can be confirmed by surface analysis techniques such as contact angle measurements (to assess changes in wettability), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition), or atomic force microscopy (AFM) (to observe changes in surface morphology).

G cluster_grafting_workflow Photografting Workflow CLEAN Substrate Cleaning FUNC Surface Functionalization with Benzophenone Derivative CLEAN->FUNC GRAFT UV Irradiation in Monomer Solution FUNC->GRAFT RINSE Rinsing to Remove Physisorbed Polymer GRAFT->RINSE ANALYZE_SURFACE Surface Characterization (Contact Angle, XPS, AFM) RINSE->ANALYZE_SURFACE

Figure 3: Workflow for surface-initiated photografting.

Safety Considerations

  • Benzophenone and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place during UV curing procedures.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for specific handling and disposal information.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of a failed or low-yielding Friedel-Crafts acylation reaction?

A low yield or complete failure of a Friedel-Crafts acylation reaction can often be attributed to a few key factors. The most common culprits are the deactivation of the aromatic substrate, issues with the Lewis acid catalyst, or the presence of incompatible functional groups.[1] Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃) are deactivated and generally do not undergo Friedel-Crafts acylation.[2][3] Additionally, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and can be deactivated if the reaction is not performed under strictly anhydrous conditions. The presence of certain functional groups on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), can also interfere with the reaction by complexing with the catalyst.

Q2: Can I use any solvent for my Friedel-Crafts acylation?

The choice of solvent can significantly impact the outcome of a Friedel-Crafts acylation, including the product distribution and yield. While various solvents can be used, it's important to select one that is inert under the reaction conditions. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). It's crucial to avoid solvents that can react with the Lewis acid catalyst or the acylating agent. For instance, polar solvents may form complexes with the catalyst, reducing its activity. In some cases, using the aromatic reactant in excess can serve as the solvent.

Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?

In contrast to many other catalytic reactions, Friedel-Crafts acylation typically requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[4][5] This is because the ketone product formed in the reaction is a Lewis base and forms a stable complex with the Lewis acid.[4] This complexation deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the catalyst per equivalent of the ketone product is necessary to drive the reaction to completion.

Q4: Is it possible to achieve polyacylation of the aromatic ring?

Polyacylation is generally not a significant issue in Friedel-Crafts acylation reactions.[6][7] The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic aromatic substitution.[3] This deactivation makes the mono-acylated product less reactive than the starting material, thus preventing subsequent acylation reactions.[6][7] This is a key advantage of Friedel-Crafts acylation over Friedel-Crafts alkylation, where polyalkylation is a common side reaction.[6][7]

Q5: Can I synthesize an aromatic aldehyde using Friedel-Crafts acylation?

Direct formylation of an aromatic ring to produce an aldehyde via a standard Friedel-Crafts acylation is not feasible.[8] The required acylating agent, formyl chloride (HCOCl), is unstable and readily decomposes to carbon monoxide (CO) and hydrogen chloride (HCl) under the reaction conditions.[8][9] Alternative methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, are employed for the synthesis of aromatic aldehydes.[8]

Troubleshooting Guide

Problem 1: No reaction or very low conversion of starting material.

Possible Cause Suggested Solution
Deactivated Aromatic Substrate The aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN). Friedel-Crafts acylation is generally unsuccessful with these substrates.[2][3] Consider using a more reactive aromatic compound or a different synthetic route.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality Lewis acid.
Incompatible Functional Groups The aromatic substrate contains functional groups like -NH₂, -NHR, -NR₂, or -OH, which complex with and deactivate the Lewis acid catalyst. Protect the interfering functional group before the acylation reaction and deprotect it afterward.
Insufficient Catalyst A stoichiometric amount of the Lewis acid is typically required as it forms a complex with the ketone product.[4] Ensure at least one equivalent of the catalyst is used.

Problem 2: The reaction mixture turned cloudy or formed a precipitate immediately upon adding the catalyst.

Possible Cause Suggested Solution
Moisture Contamination The immediate formation of a solid upon addition of the Lewis acid often indicates the presence of moisture, leading to the hydrolysis of the catalyst.
Action: If the reaction has just been initiated, it may be necessary to start over, ensuring all glassware is flame-dried or oven-dried and all reagents and solvents are anhydrous.

Problem 3: Formation of an emulsion during aqueous workup.

Possible Cause Suggested Solution
Formation of Aluminum Salts The quenching of the reaction with water leads to the formation of aluminum salts, which can cause emulsions, making layer separation difficult.[10]
Action: Instead of quenching with ice alone, add a dilute solution of hydrochloric acid (e.g., 3M HCl) to the ice.[10] Heating the mixture gently for a short period can also help to break up the aluminum salts and improve separation.[10] Adding a saturated solution of NaCl (brine) can also help to break emulsions.

Problem 4: The product is a complex mixture of isomers.

Possible Cause Suggested Solution
Reaction Conditions Favoring Thermodynamic Product For some substrates, like naphthalene, the regioselectivity of acylation is sensitive to reaction conditions. The kinetically favored product may rearrange to the thermodynamically more stable isomer.
Action: Adjust the reaction solvent and temperature. For example, in the acylation of naphthalene, non-polar solvents tend to favor the kinetic product, while polar solvents can lead to the thermodynamic product.

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Benzene

Catalyst TypeCatalyst ExampleYield (%)Selectivity (%)Conditions
Metal-basedLanthanide Triflate9590Mild (RT)
Metal-freeN-Heterocyclic Carbene9288Mild (RT)
SupportedSilica-supported ZnCl₂8885Elevated Temp
Metal ClusterCu-Al Clusters9087Mild (RT)
Metal SaltCerium(III) Chloride9389Mild (RT)

This table showcases the effectiveness of various Lewis acid catalysts in enhancing the yield and selectivity of Friedel-Crafts acylation reactions.[11]

Table 2: Effect of Solvent on the Regioselectivity of Naphthalene Acylation

SolventProduct Ratio (1-acetylnaphthalene : 2-acetylnaphthalene)
Carbon Disulfide (CS₂)9:1
Nitrobenzene1:9

This table illustrates the significant influence of the solvent on the product distribution in the Friedel-Crafts acylation of naphthalene.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser under an inert atmosphere.

  • Catalyst Suspension: Carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the flask. Add 8 mL of methylene chloride to create a suspension.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Measure acetyl chloride (0.0275 mol) and add it to the addition funnel. Add the acetyl chloride dropwise to the cooled suspension over 10 minutes. The mixture should become homogeneous and turn bright yellow.

  • Addition of Aromatic Substrate: Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl, while stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with an additional 10 mL of methylene chloride.

    • Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of sodium bicarbonate solution, and 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Liberation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C≡O]⁺ [AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Aromatic_Ring Arene (Ar-H) Sigma_Complex Arenium Ion Intermediate Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Product_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex + [AlCl₄]⁻ Final_Product Aryl Ketone (Ar-CO-R) Product_Complex->Final_Product + H₂O (Workup)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Catalyst Add Lewis Acid Catalyst and Solvent Setup->Catalyst Cool Cool to 0°C Catalyst->Cool Add_Acyl Add Acylating Agent Dropwise Cool->Add_Acyl Add_Arene Add Aromatic Substrate Dropwise Add_Acyl->Add_Arene React Stir at Room Temperature Add_Arene->React Workup Quench with Acid/Ice and Extract React->Workup Purify Dry and Purify Product Workup->Purify End End Purify->End

Caption: General Experimental Workflow.

Troubleshooting_Tree Start Low/No Product Check_Substrate Is Aromatic Ring Deactivated? Start->Check_Substrate Yes_Deactivated Use Different Substrate or Synthetic Route Check_Substrate->Yes_Deactivated Yes No_Deactivated No Check_Substrate->No_Deactivated Check_Catalyst Was Catalyst Handled under Anhydrous Conditions? No_Deactivated->Check_Catalyst No_Anhydrous Repeat with Dry Glassware/Reagents Check_Catalyst->No_Anhydrous No Yes_Anhydrous Yes Check_Catalyst->Yes_Anhydrous Check_Stoichiometry Is Catalyst Stoichiometry Correct? (≥1 eq.) Yes_Anhydrous->Check_Stoichiometry No_Stoichiometry Increase Catalyst Amount Check_Stoichiometry->No_Stoichiometry No Yes_Stoichiometry Yes Check_Stoichiometry->Yes_Stoichiometry Check_Functional_Groups Are there Incompatible Functional Groups? (-NH₂, -OH) Yes_Stoichiometry->Check_Functional_Groups Yes_Functional_Groups Protect Functional Group Check_Functional_Groups->Yes_Functional_Groups Yes No_Functional_Groups Investigate Other Parameters (Temperature, Reaction Time) Check_Functional_Groups->No_Functional_Groups No

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my desired product, this compound, consistently low?

Answer:

Low yields can stem from several factors. One primary cause is the choice of Lewis acid catalyst and the reaction conditions. Strong Lewis acids like aluminum chloride (AlCl₃) can lead to the demethylation of anisole, your starting material, which will not participate in the desired reaction.[1] Additionally, improper temperature control can either slow the reaction down (if too low) or promote side reactions (if too high). The purity of your reagents, particularly the anisole and 3-chlorobenzoyl chloride, is also critical, as impurities can interfere with the catalytic cycle. Finally, ensure your reaction is conducted under anhydrous (water-free) conditions, as moisture can deactivate the Lewis acid catalyst.

Question 2: My product is contaminated with a significant amount of an isomeric byproduct. How can I improve the selectivity for the desired para-isomer?

Answer:

The formation of the ortho-isomer, (3-Chlorophenyl)(2-methoxyphenyl)methanone, is a common side reaction in the Friedel-Crafts acylation of anisole. The methoxy group of anisole is an ortho-, para-directing group. While the para-isomer is sterically favored and generally the major product, the reaction conditions can influence the ortho/para ratio.

To enhance para-selectivity, consider the following:

  • Choice of Catalyst: Milder Lewis acids, such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄), often exhibit higher para-selectivity compared to stronger catalysts like aluminum chloride.[1] Solid acid catalysts, such as HBEA zeolites, have also been shown to provide excellent selectivity for the para-product, with reported selectivities of 93-96%.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para-isomer.

  • Solvent: The choice of solvent can influence the steric hindrance around the ortho-position, thereby affecting the isomer ratio. Less polar solvents may favor para-substitution.

Question 3: I have identified a byproduct that appears to be a phenolic ketone. What is this and how can I prevent its formation?

Answer:

The phenolic ketone byproduct is likely (3-chlorophenyl)(4-hydroxyphenyl)methanone, resulting from the demethylation of the methoxy group of anisole to a hydroxyl group, followed by acylation. This is a well-documented side reaction, particularly when using strong Lewis acids like AlCl₃, which can act as a demethylating agent, especially at elevated temperatures.[1]

To minimize or prevent demethylation:

  • Use a Milder Catalyst: As with improving para-selectivity, employing milder Lewis acids like ZnCl₂ or TiCl₄ is highly recommended.[1]

  • Control the Temperature: Maintain a low reaction temperature. The demethylation reaction is more likely to occur at higher temperatures.

  • Use Stoichiometric Amounts of Catalyst: An excess of a strong Lewis acid can increase the likelihood of side reactions, including demethylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Friedel-Crafts acylation, which is an electrophilic aromatic substitution reaction. The Lewis acid catalyst (e.g., AlCl₃) activates the 3-chlorobenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich anisole then attacks the acylium ion, leading to the formation of a carbocation intermediate. Finally, a proton is eliminated from the aromatic ring to restore aromaticity and yield the ketone product.

Q2: Can I use other acylating agents besides 3-chlorobenzoyl chloride?

A2: Yes, other acylating agents like 3-chlorobenzoic anhydride can be used. However, acyl chlorides are generally more reactive and are commonly employed in Friedel-Crafts acylations.

Q3: What are some suitable solvents for this reaction?

A3: Common solvents for Friedel-Crafts acylation include non-polar, aprotic solvents like dichloromethane (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene. The choice of solvent can influence reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the safety precautions I should take when performing this synthesis?

A5: Friedel-Crafts acylation involves hazardous materials. Lewis acids like AlCl₃ are corrosive and react violently with water. Acyl chlorides are lachrymatory and corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Data Presentation

The choice of catalyst significantly impacts the product distribution in the Friedel-Crafts acylation of anisole. The following table summarizes typical outcomes with different catalysts.

CatalystDesired Product Yield (para-isomer)ortho-Isomer FormationDemethylation ByproductSelectivity for para-isomer
AlCl₃ Moderate to HighSignificantSignificant, especially at elevated temperaturesLow to Moderate
FeCl₃ ModerateSignificantModerateModerate
ZnCl₂ Moderate to HighLow to ModerateLowHigh
TiCl₄ HighLowVery LowVery High
HBEA Zeolite HighVery LowNegligible93-96%

Note: The exact yields and ratios can vary depending on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound with Minimized Side Reactions

This protocol is designed to maximize the yield of the desired para-isomer while minimizing the formation of the ortho-isomer and the demethylated byproduct.

Materials:

  • Anisole (freshly distilled)

  • 3-Chlorobenzoyl chloride

  • Titanium tetrachloride (TiCl₄) or Zinc chloride (ZnCl₂) (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and the milder Lewis acid catalyst (e.g., 1.1 equivalents of ZnCl₂ or TiCl₄). Stir the suspension under an inert atmosphere.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension at 0 °C (ice bath).

  • Anisole Addition: After the addition of the acyl chloride is complete, dissolve anisole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to isolate the pure this compound.

Visualizations

Reaction_Pathway Anisole Anisole Sigma_Complex_para Sigma_Complex_para Anisole->Sigma_Complex_para 3-Chlorobenzoyl_chloride 3-Chlorobenzoyl_chloride Acylium_Ion_Complex Acylium_Ion_Complex 3-Chlorobenzoyl_chloride->Acylium_Ion_Complex + Lewis Acid Lewis_Acid Lewis_Acid Acylium_Ion_Complex->Sigma_Complex_para Product This compound Sigma_Complex_para->Product - H+ - Lewis Acid

Caption: Main reaction pathway for the synthesis.

Side_Reactions Anisole Anisole Ortho_Isomer (3-Chlorophenyl)(2-methoxyphenyl)methanone Anisole->Ortho_Isomer + Acylium Ion Demethylation Demethylation Anisole->Demethylation + Strong Lewis Acid (e.g., AlCl3) Acylium_Ion Acylium_Ion Phenol Phenol Demethylation->Phenol Phenolic_Ketone (3-Chlorophenyl)(4-hydroxyphenyl)methanone Phenol->Phenolic_Ketone + Acylium Ion

Caption: Common side reaction pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Reagent Purity (Anisole, Acyl Chloride) Start->Check_Purity Check_Conditions Verify Anhydrous Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Analyze_Byproducts Ortho_Isomer High Ortho-Isomer Content Analyze_Byproducts->Ortho_Isomer Isomer detected Demethylation Demethylation Detected Analyze_Byproducts->Demethylation Phenolic byproduct detected Optimize_Catalyst Switch to Milder Lewis Acid (ZnCl2, TiCl4) or Solid Acid Ortho_Isomer->Optimize_Catalyst Demethylation->Optimize_Catalyst Optimize_Temp Lower Reaction Temperature Demethylation->Optimize_Temp End Improved Yield and Purity Optimize_Catalyst->End Optimize_Temp->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of 3-chloro-4'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-chloro-4'-methoxybenzophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-chloro-4'-methoxybenzophenone?

A1: The most prevalent and established method is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of anisole with 3-chlorobenzoyl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

Q2: Why is a Lewis acid catalyst necessary for this reaction?

A2: A strong Lewis acid catalyst, such as AlCl₃, is crucial for activating the acylating agent (3-chlorobenzoyl chloride). It complexes with the chlorine atom of the acid chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is the active electrophile that then attacks the electron-rich anisole ring to form the desired benzophenone.[2]

Q3: Is the Friedel-Crafts acylation prone to side reactions?

A3: Compared to Friedel-Crafts alkylation, the acylation reaction is less prone to common side reactions like carbocation rearrangement and poly-acylation.[3][4] The acylium ion is resonance-stabilized, preventing rearrangement.[4] Additionally, the product ketone is less reactive than the starting anisole because the carbonyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[4] However, issues like isomer formation and catalyst deactivation can still occur.

Q4: What safety precautions should be taken during this synthesis?

A4: The reagents used are hazardous. 3-chlorobenzoyl chloride is corrosive and moisture-sensitive. Anhydrous aluminum chloride reacts violently with water and generates HCl gas.[1] All operations, especially weighing and dispensing of reagents and the workup procedure, should be performed in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Q5: My reaction yield is consistently low. What are the potential causes and solutions?

A5: Low yields can stem from several factors. A logical troubleshooting workflow can help identify the cause.

G start Low Yield Observed q1 Is the Lewis Acid Catalyst (e.g., AlCl₃) fresh and anhydrous? start->q1 s1 Moisture deactivates the catalyst. Use a fresh, unopened container or a properly stored and sealed one. Handle under inert atmosphere if possible. q1->s1 No q2 Is the molar ratio of catalyst to reactants correct? q1->q2 Yes s1->q2 s2 The catalyst complexes with the product ketone. A stoichiometric amount (or slight excess) relative to the acyl chloride is often required. [8] Review and adjust stoichiometry. q2->s2 No q3 Was the reaction temperature properly controlled? q2->q3 Yes s2->q3 s3 Temperatures that are too low can slow the reaction, while temperatures that are too high can lead to tar formation and side products. [11] Use an ice bath for initial mixing and monitor the temperature closely. q3->s3 No q4 Is the workup procedure optimized? q3->q4 Yes s3->q4 s4 The product-catalyst complex must be hydrolyzed, typically by quenching the reaction with cold, dilute acid (e.g., HCl). [21] Ensure efficient quenching and complete extraction of the product. q4->s4 No end Yield Improved q4->end Yes s4->end G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification p1 Charge reaction flask with anhydrous AlCl₃ and solvent (e.g., Dichloromethane) p2 Cool flask to 0-5 °C in an ice bath p1->p2 r1 Slowly add 3-chlorobenzoyl chloride to the stirred suspension p2->r1 r2 Add anisole dropwise, maintaining temperature below 10 °C r1->r2 r3 Allow reaction to stir at room temperature for 2-4 hours r2->r3 w1 Quench reaction by pouring onto ice/dilute HCl r3->w1 w2 Separate organic layer and extract aqueous layer with solvent w1->w2 w3 Wash combined organic layers with brine, dry over Na₂SO₄ w2->w3 w4 Concentrate under reduced pressure w3->w4 w5 Purify crude product via recrystallization or column chromatography w4->w5

References

Benzophenone Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for benzophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during the synthesis of benzophenone, a crucial building block in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzophenone?

A1: The most prevalent laboratory and industrial methods for synthesizing benzophenone include:

  • Friedel-Crafts Acylation of Benzene with Benzoyl Chloride: This is a classic and widely used method where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3]

  • Friedel-Crafts Acylation of Benzene with Carbon Tetrachloride: This two-step process involves the reaction of benzene with carbon tetrachloride and a Lewis acid catalyst to form a dichlorodiphenylmethane intermediate, which is then hydrolyzed to yield benzophenone.[4]

  • Oxidation of Diphenylmethane: This method involves the oxidation of diphenylmethane to benzophenone using various oxidizing agents.[1]

Q2: What are the typical byproducts I might encounter during benzophenone synthesis?

A2: Byproduct formation is a common challenge in benzophenone synthesis. The types of byproducts often depend on the specific synthetic route and reaction conditions. Common impurities include:

  • Tarry Materials/Polymeric Substances: At elevated temperatures, undesirable side reactions can lead to the formation of high-molecular-weight, tarry substances that are difficult to remove.[4][5] The exact composition of this tar can be complex and is often not fully characterized, but it is believed to consist of poly-acylated or poly-alkylated aromatic compounds.

  • Isomeric Byproducts: When using substituted benzene or benzoyl chloride derivatives, the acylation reaction can occur at different positions on the aromatic ring, leading to the formation of isomeric benzophenones. For instance, in the synthesis of 4,4'-difluorobenzophenone, 2,4'- and 3,4'-isomers can be formed as byproducts.[6]

  • Colored Impurities: The crude benzophenone product can often have a yellowish or bluish tinge due to the presence of minor impurities.[4][7] The specific chromophores responsible for this coloration are often products of minor side reactions or degradation.

  • Unreacted Starting Materials: Incomplete reactions can leave residual benzene, benzoyl chloride, or other starting materials in the crude product.

  • Hydrolysis Products: If moisture is present, benzoyl chloride can hydrolyze to benzoic acid.

Q3: How can I minimize the formation of tarry byproducts?

A3: The formation of tarry byproducts is often linked to reaction temperature. To minimize their formation:

  • Maintain Low Reaction Temperatures: For the Friedel-Crafts acylation using carbon tetrachloride, it is recommended to keep the reaction temperature between 5°C and 10°C. Temperatures above 10°C have been shown to significantly increase the formation of tarry matter and lower the overall yield.[4]

  • Ensure Efficient Cooling: Use an ice-salt bath and efficient stirring to maintain a consistent and low temperature throughout the addition of reactants.[4]

Q4: My final benzophenone product is colored. How can I remove the color?

A4: A slight coloration in the final product is a common issue. Here are a few methods to obtain a colorless product:

  • Recrystallization: This is the most common and effective method for purifying benzophenone. Ethanol or ligroin are suitable solvents.[5][8] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, during which pure benzophenone crystallizes, leaving the colored impurities in the solution.

  • Washing with a Solvent: For a slight bluish tinge, moistening the crystalline product with a small amount of benzene and then centrifuging can help remove the color.[4]

  • Decolorizing Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Benzophenone - Inefficient cooling leading to byproduct formation. - Incomplete reaction. - Loss of product during workup and purification. - Poor quality of reagents (e.g., inactive AlCl₃).- Ensure the reaction temperature is strictly controlled, ideally between 5-10°C for the carbon tetrachloride method.[4] - Increase the reaction time or consider a slight, controlled increase in temperature after the initial addition of reactants. - Optimize the extraction and recrystallization steps to minimize losses. - Use fresh, anhydrous aluminum chloride.
Formation of a Dark, Tarry Residue - Reaction temperature is too high.[4][5] - Localized overheating due to inefficient stirring. - High concentration of catalyst.- Maintain the recommended low temperature for the reaction.[4] - Use a mechanical stirrer to ensure homogeneous mixing and temperature distribution.[4] - Optimize the molar ratio of the catalyst to the reactants.
Product is an Oil and Does Not Solidify - Presence of impurities that depress the melting point. - Residual solvent.- Purify the product by vacuum distillation to remove impurities and residual solvent.[5][9] - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure benzophenone.
Final Product has a Yellowish or Bluish Tinge - Presence of colored impurities.[4][7]- Recrystallize the product from a suitable solvent like ethanol or ligroin.[5][8] - Use decolorizing charcoal during recrystallization. - For a bluish tinge, a wash with a small amount of benzene followed by centrifugation can be effective.[4]
Vigorous, Uncontrolled Reaction - Too rapid addition of reactants. - Inadequate cooling.- Add the reactants slowly and portion-wise to control the reaction rate. - Ensure the cooling bath is at the appropriate temperature and that the reaction flask is adequately submerged.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

This protocol is adapted from established laboratory procedures.[5]

Materials:

  • Benzoyl chloride

  • Anhydrous thiophene-free benzene

  • Anhydrous aluminum chloride (AlCl₃)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap for HCl, and a stoppered inlet.

  • In the flask, combine 35 g (0.25 mol) of benzoyl chloride and 250 mL of anhydrous benzene.

  • In a separate dry Erlenmeyer flask, weigh out 36 g (0.27 mol) of anhydrous aluminum chloride and stopper it immediately.

  • With stirring, carefully add the aluminum chloride to the reaction mixture in one portion.

  • Once the initial vigorous evolution of hydrogen chloride gas subsides, heat the mixture to reflux and maintain for approximately 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it successively with water, a dilute sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the benzene by distillation at atmospheric pressure.

  • Purify the crude benzophenone by either vacuum distillation or recrystallization from ethanol.

Protocol 2: Purification of Benzophenone by Recrystallization

This protocol is a general procedure for the recrystallization of benzophenone.[10][11]

Materials:

  • Crude benzophenone

  • Ethanol (95% or absolute) or Ligroin (b.p. 60-90°C)

  • Decolorizing charcoal (optional)

Procedure:

  • Place the crude benzophenone in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (ethanol or ligroin) and heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding the hot solvent in small portions until the benzophenone is completely dissolved. Add a minimal excess of the solvent to ensure the solution remains saturated.

  • If the solution is colored, remove it from the heat, add a small amount of decolorizing charcoal, and then bring it back to a boil for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of benzophenone should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified benzophenone crystals in a desiccator or a vacuum oven.

Reaction Pathways and Workflows

Benzophenone_Synthesis_Byproducts cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products cluster_byproducts Common Byproducts Benzene Benzene Reaction Reaction Conditions Benzene->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction catalyzes Benzophenone Benzophenone (Desired Product) Reaction->Benzophenone Desired Pathway Byproducts Byproducts Reaction->Byproducts Side Reactions TarryMatter Tarry Matter / Polymers Byproducts->TarryMatter Isomers Isomeric Benzophenones (with substituted reactants) Byproducts->Isomers ColoredImpurities Colored Impurities Byproducts->ColoredImpurities

Caption: Byproduct formation pathways in benzophenone synthesis.

Troubleshooting_Workflow Start Crude Benzophenone Product CheckPurity Assess Purity and Appearance Start->CheckPurity Pure Product Meets Specifications CheckPurity->Pure Pure Impure Product is Impure CheckPurity->Impure Impure IdentifyIssue Identify Predominant Impurity Impure->IdentifyIssue Tarry Tarry Residue IdentifyIssue->Tarry Tarry Colored Colored Product IdentifyIssue->Colored Colored Oily Oily Product IdentifyIssue->Oily Oily AdjustConditions Adjust Reaction Conditions (e.g., lower temperature) Tarry->AdjustConditions Recrystallize Recrystallization Colored->Recrystallize VacuumDistill Vacuum Distillation Oily->VacuumDistill Recrystallize->CheckPurity VacuumDistill->CheckPurity AdjustConditions->Start Re-run Synthesis

Caption: Troubleshooting workflow for benzophenone purification.

References

Technical Support Center: Overcoming Poor Solubility of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for addressing the poor aqueous solubility of benzophenone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my benzophenone derivatives poorly soluble in aqueous solutions?

A1: Benzophenone and its derivatives are structurally characterized by two phenyl rings attached to a carbonyl group.[1] This structure is predominantly nonpolar and hydrophobic, making it "practically insoluble in water" but soluble in organic solvents.[1][2][3] For a compound to dissolve in water, it must form favorable interactions, such as hydrogen bonds, with water molecules. Benzophenone's structure lacks strong hydrogen bond-donating groups, leading to its poor affinity for polar solvents like water.[1]

Q2: What are the initial steps I should take to improve the solubility of my compound?

A2: Before employing advanced methods, simple and rapid screening techniques should be explored:

  • pH Adjustment: For derivatives with ionizable groups (acidic or basic), adjusting the pH of the solution can significantly increase solubility by forming a salt in situ.

  • Co-solvents: The solubility of a poorly water-soluble drug can often be increased by adding a water-miscible solvent in which the drug is more soluble.[4] This technique, known as co-solvency, works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

  • Surfactants: Surfactants reduce the surface tension of the solvent and can form micelles that encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility.[4]

Q3: My initial attempts failed. What are the most common advanced techniques for solubility enhancement?

A3: For compounds with persistent solubility issues, several advanced formulation strategies can be employed. The most widely used and successful techniques include:

  • Solid Dispersion: This involves dispersing the hydrophobic drug in a hydrophilic carrier or matrix at a solid state.[5][6] This technique can reduce drug particle size to a molecular level, improve wettability, and convert the crystalline drug to a more soluble amorphous form, all of which enhance dissolution rates.[5][7][8]

  • Co-crystallization: This technique involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former in a stoichiometric ratio.[9][10] Co-crystals can improve solubility and dissolution rates without altering the chemical structure of the API.[9][11]

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12][13] The nonpolar benzophenone derivative (the "guest") can be encapsulated within the cyclodextrin's cavity (the "host"), forming an inclusion complex that has significantly improved aqueous solubility.[12][14]

Q4: I am seeing high variability in my dissolution testing results. What could be the cause?

A4: High variability in dissolution data can stem from several sources.

  • Post-Sampling Precipitation: If the drug forms a supersaturated solution in the dissolution medium, it may precipitate after sampling but before analysis.[15] This is common for enabling formulations like solid dispersions. A troubleshooting step is to dilute the sample immediately after filtration with a solvent that prevents precipitation (e.g., for a weakly basic drug, diluting with 0.1 N HCl).[15]

  • Inadequate Filtration: Undissolved drug particles passing through the filter can dissolve in the analytical solvent (e.g., mobile phase in an autosampler), leading to artificially high and variable concentration readings.[15] Ensure the chosen filter is compatible and has an appropriate pore size.

  • Media Preparation Errors: Errors in preparing dissolution media, such as using an incorrect salt form (e.g., dihydrate vs. anhydrous) or improper pH adjustment, can significantly alter the medium's composition and affect solubility.[15][16]

Quantitative Data on Solubility Enhancement

The following tables summarize the successful application of various techniques to enhance the solubility of specific benzophenone derivatives.

Table 1: Solubility Enhancement of Ketoprofen
TechniqueCarrier / MethodDrug:Carrier RatioSolubility EnhancementReference
Solid DispersionHydrotrope Blend (Sodium Benzoate & Sodium Acetate)N/AUp to 58-fold increase[17]
Solid DispersionPVP K-30 & Tween 80 (Solvent Evaporation)1:3:1~4-fold increase (95% release in 5 min vs 23% for pure drug)[18]
Ionic GelationChitosan & TPPN/A2.71-fold increase in water[19]
Table 2: Solubility Enhancement of Exemestane
TechniqueCarrier / MethodDrug:Carrier RatioSolubility EnhancementReference
Cyclodextrin ComplexRandomly Methylated-β-CyclodextrinN/A3-fold increase in permeability[20]
Lipid-Based DispersionTPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)1:539.13-fold increase[21]
Lipid-Based DispersionGelucire 44/141:513.9-fold increase[21]
Solid DispersionPhospholipid/Sodium DeoxycholateN/A5.2-fold dissolution enhancement[22]
SMEDDSOil, Surfactant, Co-surfactantN/A2.9-fold increase in bioavailability[23]

Diagrams and Workflows

Solubility Enhancement Strategy

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Poorly Soluble Benzophenone Derivative props Assess Physicochemical Properties (pKa, logP, m.p., crystallinity) start->props initial Initial Screening props->initial ph pH Adjustment (for ionizable drugs) initial->ph Ionizable? cosolvent Co-solvents / Surfactants initial->cosolvent Non-ionizable advanced Advanced Formulation Required ph->advanced Inadequate Improvement cosolvent->advanced Inadequate Improvement sd Solid Dispersion advanced->sd Thermostable Drug? cc Co-crystallization advanced->cc cd Cyclodextrin Complexation advanced->cd lipid Lipid-Based Systems (e.g., SMEDDS) advanced->lipid High logP? end Characterize & Test (Dissolution, Stability, Permeability) sd->end cc->end cd->end lipid->end

Caption: A decision tree for selecting a solubility enhancement method.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble guest molecule, enhancing its solubility.

G cluster_1 Cyclodextrin Inclusion Complex Formation cluster_guest Benzophenone (Guest) cluster_host Cyclodextrin (Host) cluster_complex Inclusion Complex guest_node Hydrophobic Molecule complex_node Soluble Complex guest_node->complex_node host_node Hydrophilic Exterior (Soluble in Water) cavity Hydrophobic Cavity host_node->complex_node guest_in_complex Guest

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Experimental Workflow: Kneading Method

This diagram shows the typical laboratory workflow for preparing cyclodextrin inclusion complexes using the kneading method.

G cluster_workflow Experimental Workflow: Kneading Method for Inclusion Complexes step1 1. Weigh Drug & Cyclodextrin (e.g., 1:1 Molar Ratio) step2 2. Mix Powders in a Mortar step1->step2 step3 3. Add Small Amount of Solvent (e.g., Water/Ethanol) step2->step3 step4 4. Knead Thoroughly (~45 min) to form a homogeneous paste step3->step4 step5 5. Dry the Paste (e.g., Oven at 50°C for 24h) step4->step5 step6 6. Pulverize and Sieve the Dried Product step5->step6 step7 7. Characterize Complex (DSC, XRD, FTIR, Dissolution) step6->step7

Caption: Step-by-step process for the kneading method.

Key Experimental Protocols

Protocol 1: Solid Dispersion by Solvent Evaporation Method

This method is suitable for thermolabile compounds as it avoids high temperatures.[24]

Methodology:

  • Dissolution: Accurately weigh and dissolve the benzophenone derivative and a hydrophilic carrier (e.g., Povidone (PVP K30), PEG 6000) in a common volatile solvent like ethanol, methanol, or a chloroform/ethanol mixture.[18][25][26] Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The process should be continued until a solid, solvent-free film or mass is formed.[25]

  • Drying: Further dry the solid mass in a vacuum oven at a mild temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.[18]

  • Pulverization and Sieving: Scrape the dried solid dispersion, crush it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.[25]

  • Characterization: Analyze the product using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the drug's amorphous state and the absence of chemical interactions.[18] Perform dissolution studies to quantify the improvement in solubility.

Protocol 2: Co-crystal Formation by Solvent Evaporation

This is the most common method for screening and preparing co-crystals.[11]

Methodology:

  • Stoichiometric Mixture: Dissolve stoichiometric amounts of the benzophenone derivative (API) and the chosen co-former in a suitable solvent or solvent mixture in which both components are soluble.

  • Supersaturation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This gradual process encourages the formation of a new crystalline solid (the co-crystal) rather than a simple physical mixture.[11]

  • Isolation: Once the solvent has fully evaporated, collect the resulting solid material.

  • Characterization: It is crucial to confirm co-crystal formation. Analyze the product using XRD to identify a new, unique diffraction pattern different from the API and co-former. DSC and spectroscopy (FTIR, Raman) are also essential to confirm the new solid phase and identify the intermolecular interactions (e.g., hydrogen bonds) that define the co-crystal.[10]

Protocol 3: Cyclodextrin Inclusion Complex by Kneading Method

The kneading method is a simple and effective technique for preparing inclusion complexes.[27]

Methodology:

  • Mixing: Place the accurately weighed benzophenone derivative and cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) in a glass mortar in the desired molar ratio (e.g., 1:1 or 1:2).[27]

  • Kneading: Add a small volume of a suitable solvent (e.g., a 1:1 water/ethanol mixture) to the powder mixture to form a paste-like consistency.[27]

  • Trituration: Knead the paste thoroughly and vigorously for a specified period, typically 45-60 minutes.[27]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved, typically for 24 hours.[27]

  • Sizing: Grind the dried complex in the mortar and pass it through a sieve (e.g., #100 mesh) to obtain a fine, uniform powder.[27]

  • Characterization: Confirm complex formation using methods like phase solubility studies, DSC (which often shows the disappearance or shifting of the drug's melting peak), and dissolution testing to verify solubility enhancement.[27]

References

Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in Suzuki coupling reactions. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish or has stopped completely. What are the primary causes of catalyst deactivation?

A1: Catalyst deactivation in Suzuki coupling reactions can stem from several factors. The most common causes include:

  • Palladium Nanoparticle Agglomeration: The active Pd(0) species can agglomerate to form larger, less active or inactive palladium nanoparticles, often observed as palladium black.[1][2]

  • Ligand Degradation or Modification: Phosphine ligands are susceptible to oxidation or other forms of degradation, which can reduce their ability to stabilize the palladium catalyst.

  • Product Adsorption: In some cases, the cross-coupled product can strongly adsorb to the surface of a heterogeneous catalyst, blocking active sites and hindering further reactions.[1][3]

  • Impurities: Trace impurities in reagents or solvents can act as catalyst poisons.[4][5][6] For instance, even parts-per-billion (ppb) levels of palladium impurities in other reagents can inadvertently catalyze the reaction, and their consumption can be mistaken for deactivation of the intended catalyst.[4]

  • Incomplete Reduction of Precatalyst: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the catalytic cycle cannot initiate effectively.

  • Dimerization of Intermediates: In some systems, catalyst intermediates may undergo dimerization to form inactive species.[7][8]

Q2: I observe a black precipitate in my reaction mixture. What is it and what does it signify?

A2: The black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[2] Its formation is a common indicator of catalyst deactivation. While the appearance of a black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.

Q3: Can impurities in my starting materials affect the catalyst?

A3: Yes, impurities can have a significant impact on catalyst performance. Even trace amounts of certain substances can poison the palladium catalyst. For example, sulfur- or phosphorus-containing compounds not intended as ligands can interfere with the catalytic cycle.[4][5] It has been shown that even seemingly "metal-free" reactions can be catalyzed by homeopathic (ppb-level) palladium impurities present in other reagents.[4][5] Solvents can also contain catalyst-poisoning impurities.[6]

Q4: My reaction works with aryl bromides but is very slow with aryl chlorides. Is this a catalyst deactivation issue?

A4: Not necessarily. This is more likely related to the inherent reactivity of the substrates. The oxidative addition of palladium to the aryl-halide bond is a crucial step in the catalytic cycle.[9] This step is generally much slower for aryl chlorides than for aryl bromides or iodides due to the stronger carbon-chlorine bond.[10][11] To overcome this, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition with less reactive aryl chlorides.[11][12] While catalyst deactivation can still occur, the primary issue in this case is likely the slow kinetics of the oxidative addition step.

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are experiencing low or no conversion in your Suzuki coupling reaction, follow this troubleshooting workflow:

G start Low/No Conversion check_reagents Verify Reagent Quality & Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base, Solvent) check_reagents->check_conditions check_catalyst Evaluate Catalyst System (Precatalyst & Ligand) check_conditions->check_catalyst analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, GC-MS) check_catalyst->analyze_mixture sm_present Starting Materials Present? analyze_mixture->sm_present side_products Side Products Observed? sm_present->side_products Yes optimize_catalyst Optimize Catalyst/Ligand System sm_present->optimize_catalyst No (Decomposition) homocoupling Homocoupling Products? side_products->homocoupling Yes deboronation Deboronated Starting Material? side_products->deboronation Yes other_byproducts Other Byproducts? side_products->other_byproducts Yes optimize_conditions Adjust Reaction Conditions homocoupling->optimize_conditions Address Homocoupling deboronation->optimize_conditions Address Deboronation purify_reagents Purify/Replace Reagents other_byproducts->purify_reagents end Successful Coupling optimize_catalyst->end optimize_conditions->end purify_reagents->end

Caption: Troubleshooting workflow for low or no conversion.

Possible Causes & Solutions:

Observation Potential Cause Suggested Solution
Only starting materials remain.Catalyst deactivation or inhibition.1. Check for Impurities: Use high-purity, degassed solvents and fresh reagents. Consider passing reagents through a plug of alumina.[4] 2. Optimize Ligand: For challenging substrates, use more robust and electron-rich ligands (e.g., Buchwald-type phosphines, NHCs).[2] 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced degradation of the catalyst and ligands.[10]
Homocoupling of the boronic acid is observed.Presence of oxidants (e.g., residual Pd(II) or air).1. Ensure Complete Reduction: Use a pre-catalyst that readily forms the active Pd(0) species. 2. Add Reducing Agent: In some cases, adding a mild reducing agent can suppress homocoupling.[13] 3. Degas Thoroughly: Rigorously degas all solvents and reagents before use.
Deboronated starting material is present.The boronic acid is unstable under the reaction conditions.1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K₃PO₄ or KF. 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids. 3. Anhydrous Conditions: For some systems, minimizing water content can reduce the rate of deboronation.
Reaction starts but does not go to completion.Gradual catalyst deactivation (e.g., agglomeration).1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Use a More Stable Catalyst: Consider a more robust pre-catalyst or a ligand that provides better stabilization to the palladium center.[14] 3. Heterogeneous Catalyst: A well-designed heterogeneous catalyst may offer better stability and recyclability.[14][15]
Issue 2: Catalyst Recycling Leads to Decreased Activity

When attempting to recycle a heterogeneous palladium catalyst, a common issue is a significant drop in activity in subsequent runs.

Common Deactivation Pathways in Recycled Catalysts:

G cluster_catalyst Heterogeneous Catalyst cluster_deactivation Deactivation Pathways catalyst Pd Nanoparticles on Support agglomeration Agglomeration (Pd Black) catalyst->agglomeration Sintering leaching Leaching (Soluble Pd Species) catalyst->leaching Dissolution poisoning Site Poisoning (Product/Impurity Adsorption) catalyst->poisoning Adsorption

Caption: Deactivation pathways for heterogeneous catalysts.

Troubleshooting Steps for Recycled Catalysts:

Problem Potential Cause Suggested Solution
Significant drop in conversion after the first run.Product Adsorption: The product from the first run may be strongly adsorbed onto the catalyst support, blocking active sites.[1][3]Thorough Washing: Implement a rigorous washing protocol for the catalyst between runs. A study on a polystyrene-supported catalyst showed that washing with a hydrophobic solvent effectively removed the adsorbed product and restored activity.[1][3]
Gradual decrease in activity over several cycles.Leaching and/or Agglomeration: Small amounts of palladium may be leaching into the solution, or the nanoparticles on the support may be slowly agglomerating.[1]Hot Filtration Test: Perform a hot filtration test to determine if the active catalytic species is homogeneous (leached) or heterogeneous. Support Modification: Employ a support material that more strongly anchors the palladium nanoparticles to prevent leaching and agglomeration.[14]
Complete loss of activity.Irreversible Poisoning: An impurity in the starting materials or formed during the reaction may have irreversibly poisoned the catalyst.Reagent Purity: Scrutinize the purity of all reagents and solvents.[6] Elemental Analysis: Analyze the recovered catalyst for the presence of potential poisons (e.g., sulfur).

Experimental Protocols

Protocol 1: Hot Filtration Test

This test helps to distinguish between a truly heterogeneous and a homogeneous (leached) catalytic mechanism.

Methodology:

  • Set up the Suzuki coupling reaction as usual.

  • Allow the reaction to proceed to approximately 20-50% conversion, as determined by a preliminary time course study.

  • While maintaining the reaction temperature, rapidly filter the reaction mixture through a fine, pre-heated filter (e.g., a syringe filter) to remove the solid catalyst.

  • Allow the filtrate (the liquid portion) to continue stirring at the reaction temperature.

  • Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., GC, LC-MS, TLC).

Interpretation of Results:

Result Interpretation
Reaction in the filtrate stops.The catalyst is truly heterogeneous, and deactivation is likely occurring on the solid support.
Reaction in the filtrate continues.The active catalyst is a soluble species that has leached from the solid support. Deactivation may be occurring in the homogeneous phase.

Quantitative Data Summary

The following table summarizes the impact of additives on a nickel-catalyzed Suzuki-Miyaura coupling that was prone to deactivation via dimerization of the nickel(II) aryl intermediate.

Table 1: Effect of Additives on a Deactivation-Prone Ni-Catalyzed Suzuki Coupling

EntryAdditive (equivalents)Yield (%)
1None8
2K₂CO₃ (2.0)3
3PPh₃ (1.0)5
4Pyridine (1.0)7
5B(OH)₃ (1.0)6
Data derived from a model reaction of 4-fluoroiodobenzene and 4-methoxyphenylboronic acid using an NHC-pyridonate-supported nickel complex. The low yields, even with additives, highlight a persistent catalyst deactivation pathway in this specific system.[7][8]

References

Technical Support Center: Friedel-Crafts Acylation Work-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the quenching and work-up phases of the Friedel-Crafts acylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the quenching step in a Friedel-Crafts acylation work-up?

The primary purpose of quenching is to deactivate the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) used in the reaction. The product of the acylation, an aryl ketone, is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1] This complex is typically irreversible under the reaction conditions and must be broken to isolate the ketone product.[1] The quenching process, usually involving the addition of water or acid, destroys this complex.[1]

Q2: Why is the quenching process highly exothermic?

The quenching process is highly exothermic due to the vigorous reaction between the excess Lewis acid (e.g., AlCl₃) and the quenching agent (e.g., water). The reaction hydrolyzes the aluminum chloride, forming aluminum hydroxides and releasing a significant amount of heat. For safety, the reaction mixture should always be added slowly to cold water or an ice/acid mixture, never the other way around.[2]

Q3: What happens to the aluminum chloride (AlCl₃) catalyst during the aqueous work-up?

During the aqueous work-up, the AlCl₃ catalyst is hydrolyzed. When the reaction mixture is quenched with water or dilute acid, the AlCl₃ reacts to form aluminum salts, such as aluminum hydroxide (Al(OH)₃) or hydrated aluminum chloride (AlCl₃·6H₂O).[3][4] These aluminum species are typically insoluble in the organic solvent used for the reaction and can be separated into the aqueous layer during extraction.

Q4: Can I use a base like sodium hydroxide (NaOH) to quench the reaction?

While a base will neutralize the Lewis acid, quenching is typically performed with cold water or dilute acid (like HCl).[3][5] Using a strong base initially can lead to unwanted side reactions or the formation of persistent aluminum hydroxide precipitates that can be difficult to manage. A basic wash (e.g., with sodium bicarbonate) is often performed later in the work-up to remove any remaining acid.[6]

Troubleshooting Guide

Problem: A thick, gelatinous precipitate formed after quenching, making separation difficult.

Cause: This precipitate is typically aluminum hydroxide (Al(OH)₃) or related aluminum salts, which form when the AlCl₃ is hydrolyzed, especially under neutral or slightly basic conditions.

Solution:

  • Acidify the Mixture: Add a sufficient amount of dilute hydrochloric acid (e.g., 3M HCl) to the biphasic mixture.[7] The acid will dissolve the aluminum salts by converting them into water-soluble aluminum species.

  • Stir Vigorously: Ensure thorough mixing to allow the acid to react with all of the precipitate. Gentle heating may also help break up the aluminum salts.[7]

  • Check pH: Use pH paper to ensure the aqueous layer is acidic. If it is not, add more dilute HCl until it is.

  • Extraction: Proceed with the standard liquid-liquid extraction. The aqueous layer containing the dissolved aluminum salts should now be clear and easily separable from the organic layer.

Problem: A persistent emulsion formed during the extraction step.

Cause: Emulsions are common in Friedel-Crafts work-ups due to the presence of finely dispersed aluminum salts and the product itself acting as a surfactant.

Solution:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Allow to Stand: Let the separatory funnel sit undisturbed for an extended period (15-30 minutes) to allow the layers to separate.

  • Filtration: In difficult cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Problem: My product yield is very low. Could the work-up be the cause?

Cause: Yes, several issues during work-up can lead to low yield.

  • Incomplete Quenching: If the product-AlCl₃ complex is not fully broken, the product will remain complexed and may not be efficiently extracted into the organic layer.

  • Product Hydrolysis: If the product contains sensitive functional groups (e.g., esters), prolonged exposure to strongly acidic or basic conditions during work-up could cause hydrolysis.

  • Poor Extraction: Insufficient extraction with the organic solvent will leave the product behind in the aqueous layer. Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) for best results.[5]

Experimental Protocols

Standard Work-Up Protocol for Friedel-Crafts Acylation

This protocol assumes the reaction has been completed and is ready for quenching and isolation of the crude product.

  • Preparation of Quenching Mixture: Prepare a beaker with a mixture of crushed ice and dilute hydrochloric acid (e.g., 50g of ice and 25 mL of concentrated HCl).[6] This should be done in a fume hood.

  • Quenching the Reaction:

    • Cool the completed reaction mixture in an ice bath.

    • Slowly and carefully pour the reaction mixture into the stirred ice/acid mixture.[6] This step is highly exothermic and may release HCl gas.[2]

    • Continue stirring the mixture thoroughly for 10-15 minutes to ensure the AlCl₃ complex is completely destroyed and any aluminum salts are dissolved.[6]

  • Liquid-Liquid Extraction:

    • Transfer the entire mixture to a separatory funnel of appropriate size.

    • Allow the layers to separate. The organic layer contains the desired product, and the aqueous layer contains the aluminum salts and other water-soluble materials.

    • Drain the aqueous layer.

    • Extract the aqueous layer again with the organic solvent used for the reaction (e.g., dichloromethane) to recover any dissolved product.[6] Combine this with the first organic layer.

  • Washing the Organic Layer:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: This will release CO₂ gas; vent the separatory funnel frequently.[6]

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to remove excess water and help break any emulsions.

  • Drying and Concentration:

    • Drain the washed organic layer into a clean Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter or decant the dried solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Data Presentation

Table 1: Common Quenching & Washing Reagents
ReagentPurposeConcentrationKey Considerations
Ice / Water Quenches the reaction by hydrolyzing AlCl₃.N/AHighly exothermic. Add reaction mixture to ice, not vice-versa.[2]
Dilute HCl Quenches the reaction and dissolves aluminum salt precipitates.1M - 6MHelps prevent the formation of gelatinous Al(OH)₃.[7]
Sat. NaHCO₃ Neutralizes excess acid in the organic layer.SaturatedReleases CO₂ gas. Requires frequent venting of the separatory funnel.[6]
Sat. NaCl (Brine) Removes bulk water from the organic layer and breaks emulsions.SaturatedStandard final wash before drying.
Anhydrous Na₂SO₄ / MgSO₄ Removes residual water from the organic solvent.N/AFinal drying step before solvent removal.

Visualizations

Experimental Workflow Diagram

G A Completed Reaction (Product-AlCl₃ Complex) B Quenching (Slow addition to Ice/HCl) A->B 1 C Biphasic Mixture (Organic + Aqueous Layers) B->C 2 D Separatory Funnel (Liquid-Liquid Extraction) C->D 3 E Aqueous Layer (Discard) D->E F Organic Layer (Contains Product) D->F G Wash with NaHCO₃ (Neutralize) F->G 4 H Wash with Brine (Remove H₂O) G->H 5 I Dry with Na₂SO₄ H->I 6 J Filter & Concentrate (Rotary Evaporator) I->J 7 K Crude Product J->K 8

Caption: Standard workflow for Friedel-Crafts acylation work-up.

Troubleshooting Logic: Precipitate Formation

G Start Quenching complete. Is a thick precipitate present? AddHCl Add dilute HCl. Stir vigorously. Start->AddHCl  Yes   NoPrecipitate No precipitate. Proceed to extraction. Start->NoPrecipitate  No   CheckpH Is the aqueous layer strongly acidic? AddHCl->CheckpH CheckpH->AddHCl  No   Proceed Precipitate dissolved. Proceed to extraction. CheckpH->Proceed  Yes  

Caption: Decision tree for resolving precipitate formation during work-up.

References

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of benzophenone and its derivatives. This guide provides a comparative analysis of the IR spectral data of various benzophenone derivatives, detailed experimental protocols for obtaining high-quality spectra, and a logical workflow for spectroscopic analysis.

Comparative Analysis of Vibrational Frequencies

The infrared spectra of benzophenone derivatives are characterized by several key absorption bands that are sensitive to the nature and position of substituents on the phenyl rings. The most prominent of these is the carbonyl (C=O) stretching vibration, which is significantly influenced by the electronic effects of the substituents. Other important vibrational modes include C-H stretching and bending, C-C aromatic stretching, and vibrations associated with the substituent itself.

The table below summarizes the key vibrational frequencies for a selection of benzophenone derivatives, providing a clear comparison of the impact of different functional groups on the IR spectrum.

Compound NameStructureC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Benzophenone C₁₃H₁₀O~1665~1600, 1580, 1450~3060
4-Methylbenzophenone C₁₄H₁₂O~1655~1605, 1575~3050C-H (methyl) stretch: ~2920
4-Methoxybenzophenone C₁₄H₁₂O₂~1650~1600, 1575~3070C-O stretch: ~1250
4-Chlorobenzophenone C₁₃H₉ClO~1660~1590, 1570~3080C-Cl stretch: ~1090
4,4'-Dichlorobenzophenone C₁₃H₈Cl₂O~1658~1585, 1570~3090C-Cl stretch: ~1090
4-Nitrobenzophenone C₁₃H₉NO₃~1670~1600, 1520~3100N-O stretch (asymm/symm): ~1520, 1350
2-Hydroxybenzophenone C₁₃H₁₀O₂~1630~1595, 1575~3060O-H stretch (intramolecular H-bond): ~3200 (broad)
Benzophenone Hydrazone C₁₃H₁₂N₂N/A~1581, 1559, 1492~3055N-H stretch: ~3300-3400, C=N stretch: ~1630
Benzophenone-d10 C₁₃D₁₀O~1665~1570, 1550C-D stretch: ~2280
Benzophenone-¹⁸O C₁₃H₁₀¹⁸O~1635~1600, 1580~3060

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed protocols for the analysis of solid benzophenone derivatives.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for obtaining high-quality transmission spectra of solid samples.[1][2][3][4]

Materials:

  • Benzophenone derivative (1-2 mg)

  • Dry, spectroscopic grade KBr (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Gently grind the 1-2 mg of the benzophenone derivative in the agate mortar to a fine powder.

  • Add 100-200 mg of dry KBr to the mortar.

  • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. This is crucial to reduce scattering of the infrared radiation.

  • Transfer the powder mixture to the pellet die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum.

Instrumentation and Data Acquisition

Instrument: Fourier Transform Infrared (FTIR) Spectrometer Spectral Range: 4000-400 cm⁻¹ Resolution: 4 cm⁻¹ Number of Scans: 16-32 (co-added to improve signal-to-noise ratio) Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded prior to sample analysis.

Logical Workflow for Infrared Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of benzophenone derivatives using infrared spectroscopy, from sample preparation to spectral interpretation and data reporting.

FTIR_Workflow Workflow for IR Spectroscopy of Benzophenone Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Reporting Sample Obtain Benzophenone Derivative Grind Grind Sample (1-2 mg) Sample->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Background Record Background Spectrum Press->Background Analyze Analyze Sample Pellet Background->Analyze Process Process Spectrum (e.g., Baseline Correction) Analyze->Process Identify Identify Characteristic Bands (C=O, C-H, C=C, etc.) Process->Identify Compare Compare with Reference Spectra/ Literature Data Identify->Compare Interpret Interpret Substituent Effects Compare->Interpret Tabulate Tabulate Vibrational Frequencies Interpret->Tabulate Report Generate Final Report Tabulate->Report

Caption: Logical workflow for the analysis of benzophenone derivatives.

Alternative Experimental Protocol: Attenuated Total Reflectance (ATR)

For rapid analysis with minimal sample preparation, Attenuated Total Reflectance (ATR) is an excellent alternative to the KBr pellet method.[1][2]

Procedure:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small amount of the powdered benzophenone derivative directly onto the crystal.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Note: ATR spectra may exhibit slight differences in relative peak intensities and positions compared to transmission spectra obtained via the KBr pellet method.

This guide provides a foundational understanding of the infrared spectroscopic analysis of benzophenone derivatives. For more in-depth studies, correlation of experimental data with computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the vibrational modes of these compounds.[5][6]

References

A Comparative Guide to Ketone Synthesis: Friedel-Crafts Acylation vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and the broader chemical sciences, the synthesis of ketones is a fundamental transformation. Among the myriad of available methods, Friedel-Crafts acylation and Suzuki coupling represent two powerful and widely employed strategies. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Key Differences

FeatureFriedel-Crafts AcylationSuzuki Coupling
Reaction Type Electrophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Key Reactants Arene, Acyl Halide/AnhydrideOrganoboron Compound, Acyl Halide
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Palladium Complex (e.g., Pd(PPh₃)₄)
Substrate Scope Generally requires electron-rich arenes. Deactivated arenes are poor substrates.[1]Broad substrate scope, including electron-rich, electron-poor, and heterocyclic systems.[2][3]
Functional Group Tolerance Limited. Functional groups that coordinate to the Lewis acid (e.g., amines, alcohols) are often incompatible.[1]Excellent functional group tolerance.[2][3]
Reaction Conditions Often harsh, requiring stoichiometric amounts of strong, moisture-sensitive Lewis acids.Generally mild, using catalytic amounts of palladium. Can often be run in aqueous or biphasic conditions.[4]
Byproducts Generates stoichiometric amounts of acid waste (e.g., HCl) and catalyst-ketone complex, requiring aqueous workup.Inorganic byproducts are generally easy to remove.[5]
Regioselectivity Governed by directing groups on the aromatic ring; can lead to mixtures of isomers.Highly regioselective, determined by the position of the boron and halide substituents.
Environmental & Safety Use of hazardous and corrosive reagents and solvents can pose risks.Boronic acids are generally less toxic than other organometallic reagents. The use of water as a solvent is possible, enhancing its green chemistry profile.[4]

Reaction Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.

Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl halide to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone.

Friedel_Crafts_Acylation cluster_1 Acylium Ion Formation cluster_2 Electrophilic Attack cluster_3 Deprotonation Acyl_Halide R-CO-Cl Acylium_Ion [R-C≡O]⁺ AlCl₄⁻ Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arene Ar-H Sigma_Complex Arenium Ion Intermediate Arene->Sigma_Complex + [R-C≡O]⁺ Ketone Ar-CO-R Sigma_Complex->Ketone - H⁺ HCl HCl Catalyst_Regen AlCl₃

Mechanism of Friedel-Crafts Acylation

Suzuki Coupling

The Suzuki coupling for ketone synthesis involves a palladium-catalyzed cycle. The cycle begins with the oxidative addition of the acyl halide to the Pd(0) catalyst. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to form the ketone and regenerate the Pd(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-CO-X PdII_acyl R-CO-Pd(II)L₂-X OxAdd->PdII_acyl Transmetal Transmetalation PdII_acyl->Transmetal + Ar-B(OR)₂ PdII_aryl R-CO-Pd(II)L₂-Ar Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Regenerates Catalyst Ketone R-CO-Ar RedElim->Ketone

Catalytic Cycle of Suzuki Coupling for Ketone Synthesis

Performance Comparison: Experimental Data

The following tables summarize quantitative data from representative experimental procedures, offering a direct comparison of the two methods.

Table 1: Friedel-Crafts Acylation of Anisole with Benzoyl Chloride
EntryCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1AlCl₃CS₂0-51~90[Organic Syntheses, Coll. Vol. 1, p.95 (1941)]
2HBEA ZeoliteNeat1202483[6]
Table 2: Suzuki Coupling of Phenylboronic Acid with Benzoyl Chloride Derivatives
EntryAcyl ChlorideCatalystBaseSolventTemp (°C)Time (min)Yield (%)Reference
1Benzoyl chloride[DBNT][PdCl₄]K₂CO₃CHCl₃RT3595[7]
24-Methoxybenzoyl chloridePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O6036094[8]
34-Nitrobenzoyl chloridePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O6036085[8]

Experimental Protocols

Detailed methodologies are provided below for representative ketone syntheses using both Friedel-Crafts acylation and Suzuki coupling.

Protocol 1: Friedel-Crafts Acylation of Anisole

This procedure is adapted from the synthesis of 4-methoxybenzophenone as described in Organic Syntheses.

Materials:

  • Anisole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve anhydrous aluminum chloride in carbon disulfide.

  • Cool the mixture in an ice bath.

  • A mixture of anisole and benzoyl chloride is added dropwise with stirring over about one hour.

  • After the addition is complete, allow the reaction mixture to stand for one hour at room temperature.

  • Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The crude product can be purified by recrystallization or distillation.

Protocol 2: Suzuki Coupling for Diaryl Ketone Synthesis

This protocol is a general procedure based on the work of Hajipour et al. for the palladium-catalyzed cross-coupling of arylboronic acids with acyl chlorides.[7]

Materials:

  • Arylboronic acid

  • Acyl chloride

  • [DBNT][PdCl₄] (dibenzylated nicotinium tetrachloropalladate(II))

  • Potassium carbonate (K₂CO₃)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add the arylboronic acid (2 mmol), acyl chloride (1 mmol), potassium carbonate (2.25 mmol), and the palladium catalyst (1 mol%).

  • Add chloroform (2 mL) to the flask.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 35 minutes).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate-hexanes).

Logical Workflow Comparison

The following diagram illustrates the general experimental workflows for both synthetic routes.

Workflow_Comparison cluster_FC Friedel-Crafts Acylation Workflow cluster_Suzuki Suzuki Coupling Workflow FC_Start Start FC_Reactants Combine Arene and Acyl Halide in Solvent FC_Start->FC_Reactants FC_Catalyst Add Lewis Acid Catalyst (Stoichiometric) FC_Reactants->FC_Catalyst FC_Reaction Reaction at Controlled Temperature FC_Catalyst->FC_Reaction FC_Workup Aqueous Workup (Acid/Base Wash) FC_Reaction->FC_Workup FC_Purification Purification (Recrystallization/Distillation) FC_Workup->FC_Purification FC_Product Aryl Ketone FC_Purification->FC_Product S_Start Start S_Reactants Combine Organoboron, Acyl Halide, Base, and Solvent S_Start->S_Reactants S_Catalyst Add Pd Catalyst (Catalytic) S_Reactants->S_Catalyst S_Reaction Reaction at Specified Temperature S_Catalyst->S_Reaction S_Workup Extraction S_Reaction->S_Workup S_Purification Purification (Column Chromatography) S_Workup->S_Purification S_Product Aryl Ketone S_Purification->S_Product

General Experimental Workflows

Conclusion

Both Friedel-Crafts acylation and Suzuki coupling are valuable methods for the synthesis of ketones.

Friedel-Crafts acylation is a classic and often high-yielding reaction, particularly for electron-rich aromatic substrates. However, its limitations, including the need for stoichiometric amounts of harsh Lewis acids, poor functional group tolerance, and potential for regioselectivity issues, can be significant drawbacks, especially in the context of complex molecule synthesis prevalent in drug development.

Suzuki coupling , on the other hand, offers a milder, more versatile, and highly selective alternative. Its broad substrate scope, excellent functional group tolerance, and the use of catalytic amounts of palladium make it a more attractive option for the synthesis of complex ketones, particularly in the later stages of a synthetic sequence where preserving sensitive functional groups is paramount. The development of more active and stable palladium catalysts continues to expand the utility of this powerful cross-coupling reaction.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the presence of other functional groups, and considerations of process safety and environmental impact. For simple, robust aromatic systems, Friedel-Crafts acylation may be a suitable and cost-effective choice. However, for the synthesis of complex, highly functionalized ketones, the Suzuki coupling often emerges as the superior and more reliable method.

References

(3-Chlorophenyl)(4-methoxyphenyl)methanone: A Comparative Analysis of Its Predicted Biological Activity Against Other Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of (3-Chlorophenyl)(4-methoxyphenyl)methanone against a range of other substituted benzophenones. While direct experimental data for this compound is limited in publicly available literature, this report synthesizes findings on structurally similar compounds to forecast its potential therapeutic applications and guide future research. The comparison focuses on anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data from published studies.

Comparative Biological Activity

Benzophenones are a class of compounds recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects. The biological action of these molecules is significantly influenced by the nature and position of substituents on their phenyl rings.

Anticancer Activity

Substituted benzophenones have demonstrated notable cytotoxicity against various human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Table 1: Comparative Anticancer Activity of Selected Benzophenone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 9d (a benzophenone analog with methyl, chloro, and fluoro groups)A549, HeLa, MCF-7Not specifiedAnti-angiogenic, induces G2/M cell cycle arrest and apoptosis[1]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HL-60 (leukemia)In the nanomolar rangeTubulin polymerization inhibitor, induces G2/M arrest and apoptosis[2]
2-AminobenzophenonesVariousNot specifiedPotential anticancer activity
Benzophenone SemicarbazonesNot specifiedNot specifiedPotential for anticancer activity[2]
Combretastatin A-4 analogous benzophenonesVarious human cancer cell linesExcellent cytotoxic activitiesNot specified[3]
Antimicrobial Activity

Benzophenones have also been investigated for their activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. The core benzophenone structure is often considered essential for this activity.[4]

For example, certain benzophenone tetraamides exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) in the range of 0.5-2.0 mg/L.[4] Another study on 2,2′,4-trihydroxybenzophenone showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, with its mode of action attributed to disruption of the bacterial cell wall.[5]

Table 2: Comparative Antimicrobial Activity of Selected Benzophenone Derivatives

Compound/DerivativeMicrobial Strain(s)MIC (µg/mL)Mechanism of ActionReference
Benzophenone-based tetraamidesMRSA, VISA, VRSA, VRE, E. coli0.5-2.0 mg/L (for some strains)Not by DNA binding; may interact with the membrane[4]
2,2′,4-TrihydroxybenzophenoneGram-positive and Gram-negative bacteria62.5 - 250Acts on the bacterial cell wall[5]
Benzophenone derived 1,2,3-triazolesBacillus subtilis, Staphylococcus aureus, Candida albicansNot specifiedNot specified[6]
Benzophenone fused azetidinone derivativesVarious bacterial and fungal strainsNot specifiedGood inhibition against tested strains[7]
Enzyme Inhibition

Benzophenone derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, from viral infections to metabolic disorders.

A notable example is the potent inhibition of HIV non-nucleoside reverse transcriptase (NNRTI) by certain benzophenones.[8][9] These compounds bind to the non-nucleoside binding pocket of the enzyme, preventing viral replication. Additionally, benzophenone derivatives have been studied as inhibitors of P-glycoprotein (implicated in multidrug resistance in cancer), dipeptidyl peptidase-IV (DPP-IV, a target for type 2 diabetes), α-glucosidase, prolyl endopeptidase, and cyclooxygenase (COX) enzymes.[2][10]

Table 3: Enzyme Inhibition by Selected Benzophenone Derivatives

Compound/DerivativeTarget EnzymeIC50/KiTherapeutic AreaReference
GW678248 (a benzophenone NNRTI)HIV Reverse Transcriptase (wild-type)0.5 nMHIV/AIDS[8][9]
Propafenone-type benzophenonesP-glycoprotein (P-gp)Not specifiedCancer (Multidrug Resistance)[10]
Benzophenone thio- and semicarbazonesDipeptidyl Peptidase-IV (DPP-IV)15.0 ± 0.6 µM (for compound 9)Type 2 Diabetes
Benzophenone semicarbazonesα-glucosidase, Prolyl endopeptidaseNot specifiedNeurological diseases, Type 2 Diabetes, Cancer[2]
Glucosylated benzophenonesCOX-1 and COX-2Not specifiedInflammation, Cancer

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on benzophenone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (benzophenone derivatives) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of benzophenones are often mediated through their interaction with specific cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Benzophenone Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme pathway Signaling Pathway Analysis anticancer->pathway apoptosis Apoptosis Assays (e.g., Caspase activity) anticancer->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) anticancer->cell_cycle

Caption: General experimental workflow for the evaluation of benzophenone derivatives.

apoptosis_pathway cluster_cell Cancer Cell benzophenone Benzophenone Derivative tubulin Tubulin Polymerization Inhibition benzophenone->tubulin g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest caspase_activation Caspase Activation g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed mechanism of anticancer activity for some benzophenones.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the reviewed literature, the extensive research on structurally similar benzophenones provides a strong basis for predicting its potential pharmacological profile. The presence of the 3-chloro and 4-methoxy substituents suggests that this compound is a promising candidate for investigation, particularly in the areas of anticancer and antimicrobial research. Further experimental validation is necessary to elucidate the specific biological activities and mechanisms of action of this compound. This comparative guide serves as a foundational resource for researchers and drug development professionals to direct future studies on this and related benzophenone derivatives.

References

Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of various chlorinated benzophenones, offering valuable data and insights for researchers, scientists, and professionals in drug development. The chlorination of benzophenones, a class of compounds commonly used as UV filters in sunscreens and other personal care products, has been shown to significantly alter their biological activity, including their toxicity to cells. This document summarizes key experimental findings, presents detailed methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of parent benzophenones and their chlorinated derivatives across different cell lines and organisms. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented to allow for a direct comparison of cytotoxic potential.

CompoundChlorination StatusTest System/Cell LineEndpointIC50 / EC50 Value (µM)Reference
Benzophenone-1 (BP-1)Parent CompoundYeast Two-Hybrid AssayAntiandrogenic Activity12.89[1][2]
Monochlorinated BP-1 (P1)Chlorinated DerivativeYeast Two-Hybrid AssayAntiandrogenic Activity6.13[1][2]
Dichlorinated BP-1 (P2)Chlorinated DerivativeYeast Two-Hybrid AssayAntiandrogenic Activity9.30[1][2]
Oxybenzone (BP-3)Parent CompoundHuman Dermal FibroblastsCell ViabilityNot specified, but less toxic than chlorinated form
Chlorinated OxybenzoneChlorinated DerivativeHuman Fibroblast & Epithelial CellsCell ViabilityNot specified, but caused significantly more cell death than parent compound
DioxybenzoneParent CompoundHuman Fibroblast & Epithelial CellsCell ViabilityNot specified, but less toxic than chlorinated form
Chlorinated DioxybenzoneChlorinated DerivativeHuman Fibroblast & Epithelial CellsCell ViabilityNot specified, but caused significantly more cell death than parent compound
SulisobenzoneParent CompoundHuman Fibroblast & Epithelial CellsCell ViabilityNot specified, but more toxic than chlorinated form
Chlorinated SulisobenzoneChlorinated DerivativeHuman Fibroblast & Epithelial CellsCell ViabilityNot specified, but cytotoxicity was reduced compared to parent compound
4-Hydroxylbenzophenone (4HB)Parent CompoundVibrio fischeriAcute ToxicityNot specified, but less toxic than chlorinated form[3]
3,5-dichloro-4-hydroxylbenzophenoneChlorinated DerivativeVibrio fischeriAcute ToxicityNot specified, but responsible for increased acute toxicity[3]
5-chloro-2-hydroxybenzophenoneChlorinated DerivativeDugesia japonicaAcute Toxicity (48h LC50)~23 µM (converted from 5.5 mg/L)[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured mammalian cells.

Materials:

  • Human cell lines (e.g., HeLa, MCF-7, Human Dermal Fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Chlorinated benzophenone compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chlorinated benzophenone compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, can then be determined by plotting a dose-response curve.

Antiandrogenic Activity Assessment using Yeast Two-Hybrid Assay

This assay is used to evaluate the potential of compounds to interfere with the androgen receptor signaling pathway.

Materials:

  • Yeast strain co-expressing the human androgen receptor (AR) ligand-binding domain and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • Dihydrotestosterone (DHT) as the androgen agonist.

  • Chlorinated benzophenone compounds.

  • 96-well microplates.

  • Microplate reader or spectrophotometer for reporter gene activity measurement.

Procedure:

  • Yeast Culture: Grow the yeast strain in the appropriate growth medium to the mid-log phase.

  • Assay Setup: In a 96-well plate, add the yeast culture, a fixed concentration of DHT, and varying concentrations of the chlorinated benzophenone compounds. Include controls for basal activity (no DHT, no test compound), agonist activity (DHT only), and antagonist activity (DHT with a known antiandrogen).

  • Incubation: Incubate the plate at 30°C for a specified period to allow for receptor binding and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., β-galactosidase activity for the lacZ gene) according to standard protocols.

  • Data Analysis: The antiandrogenic activity is determined by the ability of the test compounds to inhibit the DHT-induced reporter gene expression. EC50 values, representing the concentration at which 50% of the maximal DHT response is inhibited, are calculated from dose-response curves.[1][2]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chlorinated benzophenones.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result Interpretation Compound Chlorinated Benzophenone Synthesis/Procurement Stock Stock Solution Preparation (e.g., in DMSO) Compound->Stock Treatment Treatment with Serial Dilutions Stock->Treatment Cells Cell Culture (e.g., HeLa, MCF-7) Seeding Cell Seeding in 96-well plates Cells->Seeding Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Calculation Cell Viability Calculation (%) Measurement->Calculation Curve Dose-Response Curve Generation Calculation->Curve IC50 IC50 Value Determination Curve->IC50 Comparison Comparison of Cytotoxicity IC50->Comparison

Workflow for assessing the cytotoxicity of chlorinated benzophenones.
Potential Signaling Pathways Involved in Cytotoxicity

The cytotoxicity of benzophenones and their chlorinated derivatives may be mediated through several signaling pathways. While research specifically on chlorinated benzophenones is ongoing, studies on the parent compounds suggest the involvement of oxidative stress, apoptosis, and endocrine disruption.

1. Androgen Receptor (AR) Antagonism Pathway

Chlorinated byproducts of benzophenone-1 have been shown to exhibit enhanced antiandrogenic activity.[1][2] This involves the binding of the chlorinated benzophenone to the androgen receptor, preventing the binding of androgens like dihydrotestosterone (DHT) and subsequently inhibiting the transcription of androgen-responsive genes.

cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds AR_Active AR-Androgen Complex (active) AR->AR_Active AR_Inactive AR-Chlorinated BP Complex (inactive) AR->AR_Inactive ChlorinatedBP Chlorinated Benzophenone ChlorinatedBP->AR Competitively Binds ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Translocates & Binds NoTranscription Inhibition of Gene Transcription AR_Inactive->NoTranscription Prevents Binding to ARE Nucleus Nucleus GeneTranscription Gene Transcription (e.g., NKX3.1, KLK3) ARE->GeneTranscription Initiates

Androgen receptor antagonism by chlorinated benzophenones.

2. Oxidative Stress and Apoptosis Induction Pathway

Studies on parent benzophenones suggest that they can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3] This can damage cellular components, including mitochondria, and trigger the intrinsic apoptosis pathway.

ChlorinatedBP Chlorinated Benzophenone ROS Increased Reactive Oxygen Species (ROS) ChlorinatedBP->ROS Induces Mitochondria Mitochondrial Damage ROS->Mitochondria Causes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Proposed oxidative stress and apoptosis pathway.

References

A Comparative Guide to the Photochemical Stability of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochemical stability of various substituted benzophenones, a class of compounds widely used as UV filters in sunscreens, pharmaceuticals, and industrial applications. Understanding their behavior upon exposure to light is crucial for assessing their efficacy, environmental fate, and potential for phototoxicity. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying photochemical pathways.

Data Summary: Photodegradation of Substituted Benzophenones

The photochemical stability of benzophenone derivatives is highly dependent on their substitution pattern and the experimental conditions, such as the light source and the composition of the surrounding medium. The following tables summarize the photodegradation kinetics and half-lives of several common benzophenones. The degradation generally follows pseudo-first-order kinetics.[1]

Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

CompoundCommon NameSubstituentsHalf-life (t½) in hoursExperimental ConditionsReference
Benzophenone-1BP-12,4-DihydroxyReadily degrades (<24 h)UV radiation[1]
Benzophenone-3BP-3 / Oxybenzone2-Hydroxy-4-methoxy17 - 99Medium pressure UV lamp in various water matrices[1]
Benzophenone-4BP-4 / Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[1]
Unsubstituted BenzophenoneBPNone17 - 99Medium pressure UV lamp in various water matrices[1]

Table 2: Influence of Environmental Factors on the Photodegradation of Benzophenone-3 (BP-3)

ConditionObservationReference
Simulated Sunlight (24h)Persistent, low degradation[1]
Distilled WaterSlower degradation[1]
Lake WaterAccelerated photodecomposition[1]
SeawaterVaried effects on photodegradation[1]
Presence of Humic SubstancesEnhanced photodegradation[1]

Experimental Protocols

The determination of the photochemical stability of substituted benzophenones involves exposing a solution of the compound to a controlled light source and monitoring its concentration over time. Below is a representative experimental protocol for such a study.

Protocol: Determination of Photochemical Stability of a Benzophenone Derivative in Aqueous Solution

1. Materials and Reagents:

  • Substituted benzophenone of interest

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile or other suitable organic solvent for stock solution preparation

  • Buffer solutions (for pH control, if necessary)

  • Internal standard for analytical quantification (optional)

2. Equipment:

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp, xenon arc lamp with filters to simulate sunlight).

  • Quartz or borosilicate glass reaction vessels.

  • Magnetic stirrer and stir bars.

  • UV-Vis spectrophotometer for monitoring absorbance changes.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for accurate quantification.

  • Radiometer to measure light intensity.

3. Experimental Procedure: a. Preparation of Stock and Working Solutions: i. Prepare a stock solution of the benzophenone derivative in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 g/L. ii. Prepare a working solution by diluting the stock solution with high-purity water to the desired initial concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept to a minimum to avoid interfering with the photochemical reactions.

4. Data Analysis: a. Plot the natural logarithm of the concentration (ln(C)) versus irradiation time (t). b. If the plot is linear, the degradation follows pseudo-first-order kinetics. c. The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k). d. The half-life (t½) of the compound can be calculated using the equation: t½ = 0.693 / k.

Photochemical Signaling Pathway and Experimental Workflow

The photodegradation of substituted benzophenones is initiated by the absorption of UV radiation, leading to the formation of an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state.[2] This triplet state is the primary reactive species responsible for the subsequent photochemical reactions. The specific reaction pathway is influenced by the substituents on the benzophenone core and the surrounding chemical environment.

The following diagram illustrates a generalized photochemical pathway for a substituted benzophenone in an aqueous environment.

Photochemical_Pathway BP_ground Substituted Benzophenone (Ground State, S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Photon (hν) Photoproducts Degradation Products BP_triplet Excited Triplet State (T₁) BP_singlet->BP_triplet Intersystem Crossing (ISC) BP_triplet->BP_ground Phosphorescence or Non-radiative decay H_abstraction Hydrogen Abstraction (e.g., from solvent) BP_triplet->H_abstraction Reaction Oxygen Molecular Oxygen (O₂) BP_triplet->Oxygen Energy Transfer or Electron Transfer Ketyl_Radical Ketyl Radical H_abstraction->Ketyl_Radical Ketyl_Radical->Photoproducts ROS Reactive Oxygen Species (e.g., •OH, ¹O₂) Oxygen->ROS ROS->BP_ground Oxidation ROS->Photoproducts Experimental_Workflow start Start prep Prepare Stock and Working Solutions start->prep irradiate Irradiate Samples in Photoreactor prep->irradiate sample Collect Aliquots at Time Intervals irradiate->sample analyze Analyze Samples (HPLC, LC-MS) sample->analyze data Plot ln(C) vs. Time and Determine k and t½ analyze->data end End data->end

References

A Comparative Analysis of Photoinitiators for UV Curing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate photoinitiator is a critical step in formulating UV-curable materials. This guide provides a detailed comparison of common photoinitiators, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

This publication delves into the performance characteristics of various photoinitiators, focusing on key metrics such as curing speed, depth of cure, and yellowing. Detailed experimental protocols are provided for the cited performance tests, ensuring the reproducibility of the presented data.

Understanding Photoinitiator Mechanisms

UV curing is a process where a liquid formulation is rapidly converted into a solid through a polymerization reaction initiated by ultraviolet (UV) light. This process is contingent on the presence of a photoinitiator, a compound that absorbs UV light and generates reactive species, typically free radicals, to initiate polymerization.[1] Photoinitiators are broadly classified into two main types based on their mechanism of generating these free radicals: Type I (cleavage) and Type II (hydrogen abstraction).

Type I Photoinitiators undergo a unimolecular cleavage upon UV absorption to directly form two free radicals.[1] This process is highly efficient and is often used in applications requiring rapid curing.

Type II Photoinitiators , in contrast, require a co-initiator, usually a tertiary amine, to generate free radicals. Upon UV exposure, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[1]

Performance Comparison of Common Photoinitiators

The selection of a photoinitiator is dictated by the specific requirements of the application, including the desired cure speed, the thickness of the coating, and the importance of color stability. The following tables summarize the performance of several commercially available photoinitiators under controlled experimental conditions.

Table 1: Curing Speed of Various Photoinitiators

PhotoinitiatorTypeConcentration (wt%)Light Intensity (mW/cm²)Time to Reach 80% Conversion (seconds)
Irgacure 184 I21005
TPO I21003
BAPO I21002
Benzophenone/Amine II2 / 21008

Data is compiled from various sources and normalized for comparison. Actual performance may vary depending on the specific formulation and curing equipment.

Table 2: Depth of Cure for Different Photoinitiators

PhotoinitiatorTypeConcentration (wt%)Light Intensity (mW/cm²)Depth of Cure (mm)
Irgacure 184 I21002.5
TPO I21004.0
BAPO I21005.0
Benzophenone/Amine II2 / 21001.5

Depth of cure is highly dependent on the absorption characteristics of the photoinitiator and the opacity of the formulation.[2]

Table 3: Yellowing Index of Cured Films

PhotoinitiatorTypeYellowing Index (b*) after 24h UV Exposure
Irgacure 184 I1.2
TPO I0.8
BAPO I0.5
Benzophenone/Amine II3.5

A lower b value indicates less yellowing. The yellowing of coatings can be influenced by the chemical structure of the photoinitiator and its byproducts.*[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided in the DOT language.

Type_I_Photoinitiation PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Radical1 Radical 1 (R1•) PI_excited->Radical1 α-Cleavage Radical2 Radical 2 (R2•) PI_excited->Radical2 α-Cleavage Monomer Monomer (M) Radical1->Monomer Initiation Radical2->Monomer Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of a Type I Photoinitiator.

Type_II_Photoinitiation PI Photoinitiator (PI) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Co_initiator Co-initiator (CoH) PI_excited->Co_initiator PI_radical PI Radical (PIH•) PI_excited->PI_radical Hydrogen Abstraction Co_radical Co-initiator Radical (Co•) Co_initiator->Co_radical Hydrogen Abstraction Monomer Monomer (M) Co_radical->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of a Type II Photoinitiator.

Experimental_Workflow cluster_prep Sample Preparation cluster_curing UV Curing cluster_analysis Performance Analysis Formulation Prepare Formulation (Resin + Monomer + Photoinitiator) Coating Apply Coating to Substrate Formulation->Coating UVCure Expose to UV Light (Controlled Intensity & Time) Coating->UVCure RTFTIR Curing Speed (RT-FTIR) UVCure->RTFTIR DOC Depth of Cure (Micrometer) UVCure->DOC Yellowing Yellowing (Spectrophotometer) UVCure->Yellowing

Caption: General Experimental Workflow.

Experimental Protocols

1. Determination of Curing Speed by Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This method monitors the disappearance of the acrylate double bond peak to determine the rate of polymerization.

  • Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV light guide.[4]

  • Sample Preparation: A small drop of the liquid formulation is placed on the ATR crystal.

  • Procedure:

    • An initial IR spectrum of the uncured sample is recorded.

    • The UV source is activated, and spectra are continuously recorded at rapid intervals (e.g., every 0.5 seconds).

    • The decrease in the area of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored over time.[5]

    • The percentage of conversion is calculated by comparing the peak area at a given time to the initial peak area of the uncured sample.

2. Measurement of Depth of Cure

This protocol determines the maximum thickness of a coating that can be effectively cured.

  • Sample Preparation: The formulation is placed in a cylindrical mold of a known depth (e.g., 10 mm) on a non-adherent substrate.

  • Procedure:

    • The sample is exposed to a UV light source with a defined intensity for a specific duration.

    • After curing, the uncured liquid portion is removed by gently scraping or washing with a suitable solvent.

    • The thickness of the cured solid portion is measured using a digital micrometer. This value represents the depth of cure.[6]

3. Evaluation of Yellowing

This method quantifies the change in color of a cured film after UV exposure.

  • Instrumentation: A spectrophotometer or colorimeter.

  • Sample Preparation: The formulation is coated onto a white substrate at a uniform thickness and cured.

  • Procedure:

    • The initial color of the cured film is measured using the CIELAB color space, and the b* value is recorded.

    • The sample is then subjected to a controlled period of UV exposure in a weathering chamber according to standards such as ASTM G154.[7][8]

    • The b* value is measured again after the exposure period.

    • The change in the b* value (Δb*) represents the degree of yellowing.[9]

References

Unveiling the Structural Nuances: A Comparative Crystallographic Analysis of (3-Chlorophenyl)(4-methoxyphenyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the crystallographic data of (3-Chlorophenyl)(4-methoxyphenyl)methanone in comparison to structurally related compounds provides valuable insights for researchers, scientists, and drug development professionals. While the precise crystal structure of this compound is not publicly available, this guide presents a comparative analysis with two close structural analogs: (4-chlorophenyl)(4-hydroxyphenyl)methanone and (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. This comparison, supported by experimental data, sheds light on the influence of substituent placement and nature on the crystal packing and molecular conformation of benzophenone derivatives.

This guide offers a comprehensive look into the crystallographic parameters of these compounds, a detailed experimental protocol for their analysis, and a visual representation of the comparative workflow, empowering researchers to better understand structure-activity relationships in this class of molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two comparator compounds, offering a side-by-side view of their structural characteristics.

Parameter(4-chlorophenyl)(4-hydroxyphenyl)methanone(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Chemical FormulaC₁₃H₉ClO₂C₁₅H₁₂BrClO₂
Molecular Weight232.66 g/mol 339.61 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁[1][2]Pbca[3]
a (Å)6.5465(9)[1]9.5979(19)[3]
b (Å)8.0647(11)[1]12.951(3)[3]
c (Å)10.8476(15)[1]22.457(5)[3]
α (°)9090
β (°)105.591(3)[1]90
γ (°)9090
Volume (ų)551.63(13)[1]2791.3(10)[3]
Z28
Dihedral Angle (°)55.55(1)[1]69.30(3)[3]
CCDC Number2120367[1]Not explicitly found, but referenced in the publication.

Experimental Protocols

The following outlines a general methodology for the synthesis and single-crystal X-ray diffraction analysis of substituted benzophenones, based on established laboratory practices.

Synthesis of Substituted Benzophenones

A common route for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation. In a typical procedure, a substituted benzoyl chloride is reacted with a substituted benzene derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

For the synthesis of a compound like this compound, 3-chlorobenzoyl chloride would be reacted with anisole (methoxybenzene). The reaction is typically carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the reaction rate. Upon completion, the reaction mixture is quenched with a dilute acid and the product is extracted, purified by column chromatography or recrystallization, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Single-Crystal X-ray Diffraction Analysis
  • Crystal Growth: High-quality single crystals are essential for X-ray diffraction studies. Crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 153 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the target compound and its analogs.

G Comparative Crystallographic Analysis Workflow cluster_target Target Compound cluster_analogs Comparator Compounds Target (3-Chlorophenyl) (4-methoxyphenyl)methanone DataCollection X-ray Crystallography Data Search & Collection Target->DataCollection Analog1 (4-chlorophenyl) (4-hydroxyphenyl)methanone Analog1->DataCollection Analog2 (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone Analog2->DataCollection Comparison Comparative Analysis of Crystallographic Parameters DataCollection->Comparison Conclusion Structural Insights & Structure-Activity Relationship Hypotheses Comparison->Conclusion Protocol General Experimental Protocol (Synthesis & XRD) Protocol->Conclusion

Caption: Workflow for the comparative crystallographic analysis.

References

Safety Operating Guide

Proper Disposal of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling (3-Chlorophenyl)(4-methoxyphenyl)methanone must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated organic compound.

I. Immediate Safety and Hazard Information

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] Gloves must be inspected before use and disposed of properly after handling.[1][4]

  • Body Protection: A laboratory coat or chemical-resistant apron is required to protect against skin contact.[3][6]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[6]

  • Respiratory Protection: If working with the compound in a way that may generate dust or aerosols, a respirator may be necessary.[3][7]

II. Quantitative Data Summary

The following table summarizes key quantitative data for compounds structurally similar to this compound. This information is provided as a reference for handling and safety procedures.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO₂[1]
Molecular Weight 246.69 g/mol [1]
Appearance SolidAssumed based on similar compounds
Boiling Point 401.4 ± 45.0 °C (predicted for a similar isomer)[8]
Melting Point 120-121 °C (for a similar isomer)[8]
Disposal Classification Halogenated Organic Waste[2][6][9]

III. Detailed Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe workplace. As a halogenated organic solid, it must be treated as hazardous waste.

Step 1: Segregation of Waste

  • Crucial First Step: Isolate this compound waste from all other waste streams at the point of generation.

  • Designated Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[6] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Prohibited Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or heavy metals.[2] Mixing can lead to dangerous chemical reactions and significantly increase disposal costs.[2]

Step 2: Waste Accumulation and Storage

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[2] Store it in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak or spill.

Step 3: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in Section I.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into the designated halogenated organic waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent and absorbent material. All contaminated cleaning materials must also be disposed of as halogenated organic waste.

Step 4: Final Disposal

  • Professional Disposal Service: The ultimate disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company. This waste is typically destroyed via high-temperature incineration at a permitted facility.

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a waste manifest form.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation Point cluster_segregation Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate as Halogenated Organic Waste Generate->Segregate Immediate Action Containerize Place in Labeled, Closed Container Segregate->Containerize Proper Containment Store Store in Designated, Ventilated Area with Secondary Containment Containerize->Store Safe Storage Pickup Arrange for Hazardous Waste Pickup Store->Pickup Follow Institutional Protocol Incinerate Transport to Licensed Facility for Incineration Pickup->Incinerate Final Destruction

Caption: Disposal workflow from generation to final incineration.

References

Personal protective equipment for handling (3-Chlorophenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (3-Chlorophenyl)(4-methoxyphenyl)methanone (CAS: 13389-51-0).

This document provides critical safety and logistical information to ensure the proper handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for maintaining a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from dust particles and splashes.
Hand Protection Chemical-resistant glovesPrevents skin contact and absorption.
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a chemical fume hoodPrevents inhalation of harmful dust.

Operational and Disposal Plans

Step-by-Step Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the PPE outlined in Table 1.

  • Weighing and Transfer: When weighing or transferring the compound, use techniques that minimize dust generation.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Contaminated clothing should be removed and washed before reuse.[1]

Spill and Accidental Release Measures:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Containment: Prevent the spread of the dust.

  • Cleanup: Carefully sweep up the spilled material and place it in a sealed container for disposal. Avoid creating dust clouds.

  • Ventilation: Ensure the area is well-ventilated after cleanup.

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek medical attention.

  • If Swallowed: Rinse out the mouth with water and seek immediate medical attention.[1]

Disposal Plan:

Disposal of this compound and any contaminated materials must be handled by a licensed professional waste disposal service.[1] Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Chemical Fume Hood B->C D Weigh and Transfer Compound C->D E Clean Work Area D->E F Dispose of Waste via Licensed Service E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.